molecular formula C₂₁H₂₆ClNO₃ B1157939 (2E)-Dehydro Propafenone Hydrochloride

(2E)-Dehydro Propafenone Hydrochloride

Cat. No.: B1157939
M. Wt: 375.89
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-Dehydro Propafenone Hydrochloride is a chemical derivative of Propafenone, a Class 1C antiarrhythmic agent . Propafenone itself is used therapeutically to manage atrial and ventricular arrhythmias by slowing the influx of sodium ions into cardiac muscle cells, which decreases cellular excitability and stabilizes myocardial membranes . As a dehydrogenated analog, (2E)-Dehydro Propafenone Hydrochloride is supplied as a high-purity compound for research applications. It serves as a critical analytical standard and metabolite reference in pharmacokinetic and metabolism studies, particularly for investigating the metabolic pathway of Propafenone . Propafenone is known to be metabolized primarily in the liver by the cytochrome P450 system, notably CYP2D6, and has active metabolites . Researchers can utilize this compound in mass spectrometry and other analytical techniques to understand drug metabolism, assess pharmacokinetic profiles, and support drug development and bioanalysis. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₂₁H₂₆ClNO₃

Molecular Weight

375.89

Synonyms

(2E)-1-[2-[(2RS)-2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-2-propen-1-one Hydrochloride; 

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: (2E)-Dehydro Propafenone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2E)-Dehydro Propafenone Hydrochloride Content Type: Technical Monograph & Analytical Guide

Structural Elucidation, Synthetic Origin, and Analytical Profiling

Executive Summary

(2E)-Dehydro Propafenone Hydrochloride (commonly designated as Propafenone Impurity B in EP/USP pharmacopoeias) represents a critical quality attribute in the manufacturing of Propafenone HCl. Chemically, it is the


-unsaturated analogue of the active pharmaceutical ingredient (API).

Unlike the API, which possesses a saturated propanone linker, the dehydro variant retains the chalcone (1,3-diphenylpropenone) structure. This unsaturation imparts significant electrophilic character (Michael acceptor), necessitating strict control strategies under ICH M7 guidelines due to potential genotoxic structural alerts. This guide details the structural characterization, formation mechanism, and a self-validating analytical protocol for its detection.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The core structural distinction lies in the linker between the two phenyl rings. While Propafenone is a propanone (saturated), this impurity is a propenone (unsaturated), specifically locked in the trans (E) configuration due to the thermodynamics of the aldol condensation precursor.

Parameter Technical Specification
Common Name (2E)-Dehydro Propafenone HCl; Propafenone Impurity B
IUPAC Name (2E)-1-{2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylprop-2-en-1-one hydrochloride
CAS Number 107381-31-7 (HCl Salt); 88308-22-9 (Free Base)
Molecular Formula

Molecular Weight 375.89 g/mol (Salt); 339.43 g/mol (Base)
Stereochemistry (2E)-isomer (Trans-chalcone); (2RS)-hydroxyl center
Appearance Light yellow crystalline powder (Color derived from extended conjugation)
Solubility Soluble in Methanol, DMSO; sparingly soluble in water
Structural Alert: The Michael Acceptor

The presence of the


-unsaturated ketone moiety (

) creates an electrophilic site at the

-carbon. In biological systems, this can covalently bind to nucleophilic residues (e.g., cysteine thiols in glutathione or proteins), distinguishing its toxicological profile from the parent drug.

Synthetic Origin & Formation Mechanism

(2E)-Dehydro Propafenone is the direct biosynthetic precursor to Propafenone. It is formed via a Claisen-Schmidt Aldol condensation and is subsequently hydrogenated to form the API. Its presence in the final drug product indicates incomplete hydrogenation .

formation Pathway

The synthesis involves the reaction of a substituted acetophenone with benzaldehyde.[1][2]

SynthesisPathway cluster_legend Reaction Logic Acetophenone 2-(2-hydroxy-3-propylaminopropoxy) acetophenone Intermediate (2E)-Dehydro Propafenone (Impurity B) [Chalcone Structure] Acetophenone->Intermediate Aldol Condensation (NaOH/MeOH, Reflux) Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Propafenone Propafenone HCl (Target API) Intermediate->Propafenone Catalytic Hydrogenation (H2, Pd/C) CRITICAL CONTROL POINT Text Impurity B persists if hydrogenation is stopped prematurely.

Figure 1: Synthetic pathway highlighting (2E)-Dehydro Propafenone as the penultimate intermediate.[3] Incomplete reduction at the Critical Control Point leads to Impurity B carryover.

Spectroscopic Characterization (NMR)[2][9][14][15]

Differentiation between Propafenone and its Dehydro-impurity is most definitive using


 NMR. The loss of the ethylene bridge signals and the appearance of vinylic protons are diagnostic.
  • Propafenone (API): Shows two triplets (or multiplet overlap) around

    
     3.0–3.5 ppm corresponding to the 
    
    
    
    bridge.
  • Dehydro Propafenone (Impurity):

    • 
      -proton (Doublet): 
      
      
      
      ppm (
      
      
      Hz).
    • 
      -proton (Doublet): 
      
      
      
      ppm (
      
      
      Hz).
    • Coupling Constant (

      
      ):  The large coupling constant (~15-16 Hz) confirms the (E)-trans  geometry. A cis-isomer would exhibit a smaller 
      
      
      
      value (~7-10 Hz).

Analytical Protocol: HPLC Separation

To quantify this impurity, a reverse-phase HPLC method is required. Because the dehydro-impurity possesses a more extensive


-conjugated system than the API, it typically exhibits higher retention on C18 columns due to stronger 

-

interactions with the stationary phase.
Method Principle

Causality: The extended conjugation of the impurity shifts its UV


 (bathochromic shift). While Propafenone absorbs well at 220-250 nm, the Dehydro impurity has significant absorbance up to 300 nm. Detection at 254 nm  or 300 nm  enhances selectivity for the impurity over the API.
Step-by-Step Workflow

1. System Suitability Solution Preparation:

  • Dissolve 10 mg of Propafenone HCl Reference Standard (RS) in 10 mL Methanol.

  • Spike with 0.1 mg of (2E)-Dehydro Propafenone HCl (Impurity B).

  • Dilute to volume with Mobile Phase A.

2. Chromatographic Conditions:

VariableSetting
Column C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer pH 3.0 (0.02 M KH2PO4 adjusted with H3PO4)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 0-5 min (30% B); 5-25 min (30%

60% B); 25-30 min (60% B)
Detector UV-Vis / DAD at 254 nm (Primary) and 300 nm (Confirmatory)
Injection Vol 20 µL

3. Acceptance Criteria (Self-Validating):

  • Resolution (

    
    ):  The resolution between Propafenone and (2E)-Dehydro Propafenone must be 
    
    
    
    .
  • Relative Retention Time (RRT):

    • Propafenone: 1.00

    • (2E)-Dehydro Propafenone: ~1.2 - 1.3 (Elutes after the main peak due to higher hydrophobicity).

AnalyticalWorkflow Sample Sample Preparation (1 mg/mL in Mobile Phase) Separation HPLC Separation (C18 Column, Gradient) Sample->Separation Detection UV Detection (254 nm) Separation->Detection Decision Check Resolution (Rs > 2.0) Check RRT (~1.2) Detection->Decision Decision->Sample Fail (Re-equilibrate) Result Quantification (% Area vs Standard) Decision->Result Pass

Figure 2: Analytical logic flow for the detection and quantification of Impurity B.

Toxicology & Regulatory Context

Genotoxicity Assessment (ICH M7)

(2E)-Dehydro Propafenone contains a structural alert (Michael acceptor). Under ICH M7 guidelines, if this impurity is not a metabolite formed at significant levels in humans, it must be controlled to negligible risk levels (TTC: Threshold of Toxicological Concern).

  • Metabolic Status: While Propafenone is extensively metabolized (CYP2D6), the major metabolite is 5-hydroxypropafenone. The dehydro-derivative is primarily a synthetic intermediate.

  • Control Limit: Unless Ames test data proves negative, the default limit for mutagenic impurities is often set at the ppm level (e.g., < 10-20 ppm) depending on the maximum daily dose.

References

  • European Pharmacopoeia (Ph. Eur.) . Propafenone Hydrochloride Monograph 10.0. Impurity B (Propafenone Impurity B).[4]

  • Immanuel, D. P., & Kanniappan, B. G. (2016) .[1] Synthesis of (2E)-Dehydropropafenone Hydrochloride. Rasayan Journal of Chemistry, 9(2), 177-179.[5]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 71315335, Desphenethyl-(E)-styrylpropafenone.[6] Link

  • Simson Pharma . Propafenone Impurity B Structure and CAS Data. Link

  • International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link

Sources

(2E)-Dehydro Propafenone Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of a Key Propafenone Process Impurity

Introduction

(2E)-Dehydro Propafenone Hydrochloride, identified as a significant process-related impurity in the synthesis of the antiarrhythmic agent Propafenone, presents a critical control point for pharmaceutical manufacturers.[1] This technical guide provides a comprehensive overview of (2E)-Dehydro Propafenone Hydrochloride, including its chemical identity, synthesis, analytical characterization, and potential pharmacological significance. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and regulatory compliance of Propafenone drug substances and products.

Chemical Identity and Physicochemical Properties

(2E)-Dehydro Propafenone Hydrochloride is recognized by the European Pharmacopoeia as Propafenone Impurity B .[2][3] Its chemical structure is closely related to Propafenone, with the key difference being an unsaturated double bond in the propiophenone moiety.

Identifier Value Source
Chemical Name (2E)-1-[2-[(2RS)-2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one Hydrochloride[2]
Synonyms Propafenone Impurity B, (2E)-Dehydro Propafenone HCl[2][3]
CAS Number 2468200-18-0
Molecular Formula C₂₁H₂₆ClNO₃
Molecular Weight 375.89 g/mol

Genesis and Synthesis

(2E)-Dehydro Propafenone Hydrochloride is primarily formed as a byproduct during the synthesis of Propafenone.[1] Its formation is attributed to an incomplete reduction of the double bond in the chalcone intermediate. The synthesis of this impurity can be intentionally performed for use as a reference standard in analytical methods. A common synthetic route involves an Aldol condensation reaction.[1]

Synthetic Pathway Overview

The synthesis of (2E)-Dehydro Propafenone Hydrochloride typically follows the pathway illustrated below. This process involves the reaction of an intermediate with benzaldehyde to form a chalcone, which is the dehydro- form of the final propafenone structure.

Synthesis_Pathway cluster_intermediates Intermediate Formation cluster_aldol_condensation Aldol Condensation & Salt Formation 2_Hydroxyacetophenone 2'-Hydroxy- acetophenone Intermediate_A 2-(2',3'-epoxypropoxy)- acetophenone 2_Hydroxyacetophenone->Intermediate_A NaOH Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_A Intermediate_B 1-(2-(2-hydroxy-3-(propylamino) propoxy)phenyl)ethan-1-one Intermediate_A->Intermediate_B Reflux n_Propylamine n-Propylamine n_Propylamine->Intermediate_B Dehydropropafenone_Base (2E)-Dehydro Propafenone (Free Base) Intermediate_B->Dehydropropafenone_Base NaOH, Reflux Benzaldehyde Benzaldehyde Benzaldehyde->Dehydropropafenone_Base Dehydropropafenone_HCl (2E)-Dehydro Propafenone Hydrochloride Dehydropropafenone_Base->Dehydropropafenone_HCl Conc. HCl

Caption: Synthetic pathway of (2E)-Dehydro Propafenone Hydrochloride.

Detailed Laboratory Synthesis Protocol

The following protocol is adapted from the literature for the synthesis of (2E)-Dehydro Propafenone Hydrochloride for use as a reference standard.[1]

Step 1: Preparation of the Oxalate Salt of the Propafenone Intermediate

  • Reflux 70g of 2-(2',3'-epoxypropoxy)-acetophenone with 300ml of n-propyl amine for 4 hours.

  • Cool the reaction mixture and distill off the excess n-propyl amine.

  • Dissolve the residue in 200ml of methanol at 50-60°C.

  • Add a solution of 60g of anhydrous oxalic acid in 500ml of methanol at 50-60°C and stir for 20 minutes.

  • Cool the solution to 20-25°C and stir for 30 minutes.

  • Filter the solution and concentrate to dryness to obtain a pasty mass.

  • Dissolve the mass in a 700ml mixture of acetone and methanol (80:20 v/v).

  • Slowly cool to 25-30°C and stir for 12 hours.

  • Filter and dry the solid formed.

Step 2: Aldol Condensation to form (2E)-Dehydro Propafenone

  • Dissolve 30g of the oxalate salt from Step 1 in 340ml of methanol at 50°C.

  • Slowly add a caustic solution (12g of sodium hydroxide in 22.5ml of demineralized water) over 10-15 minutes at 50-55°C.

  • Add 8.0g of benzaldehyde and heat the mixture to reflux for 4-5 hours.

  • Cool the reaction to 30°C and distill off the methanol completely under vacuum.

Step 3: Work-up and Formation of the Hydrochloride Salt

  • Add 750ml of 1N hydrochloric acid at 50°C and stir for 45 minutes to obtain a clear solution.

  • Wash the solution with 150ml of methyl tertiary butyl ether.

  • Adjust the pH of the aqueous layer to 12 with a 32% sodium hydroxide solution and extract with ethyl acetate.

  • Dry the ethyl acetate layer with sodium sulphate and concentrate at 55-60°C to get the dehydropropafenone free base.

  • Add 150ml of toluene to the base at 50-60°C.

  • Add 6ml of concentrated hydrochloric acid (30-32%) at 55-60°C and stir for 20-30 minutes.

  • Concentrate the toluene mass under vacuum at 55-60°C.

  • Dissolve the residue in acetone and stir for 10 minutes.

  • Distill off the acetone completely.

  • Add 60ml of acetone and 2ml of methanol and stir at 40-45°C for 10 minutes.

  • Cool to 0-5°C for 2 hours.

  • Filter the solid formed and wash with acetone to yield (2E)-Dehydro Propafenone Hydrochloride.

Analytical Characterization

The unequivocal identification and quantification of (2E)-Dehydro Propafenone Hydrochloride in Propafenone drug substance requires robust analytical methodology.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of Propafenone and its impurities.[4][5] A stability-indicating HPLC method is crucial for separating (2E)-Dehydro Propafenone Hydrochloride from the active pharmaceutical ingredient (API) and other potential degradation products.

Illustrative HPLC Method Parameters for Propafenone and Related Substances:

Parameter Condition
Column Eclipse XDB –C18 (150 x 4.6 mm, 5 µm)[5]
Mobile Phase Methanol : 10mM Ammonium Acetate Buffer (70:30 v/v)[5]
Flow Rate 1.0 ml/min[5]
Detection UV at 246 nm[5]
Column Temperature 40°C[5]
Injection Volume 20 µL[5]

Note: This method is for the estimation of Propafenone HCl and would require validation for the specific quantification of (2E)-Dehydro Propafenone Hydrochloride.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of (2E)-Dehydro Propafenone Hydrochloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural assignment. The presence of signals corresponding to the vinylic protons of the α,β-unsaturated ketone system is a key diagnostic feature in the ¹H NMR spectrum. The ¹³C NMR spectrum will show characteristic shifts for the carbonyl carbon and the carbons of the double bond. A reported ¹³C NMR spectrum in CD₃OD shows key signals at: 194.65, 158.25, 145.06, 135.92, 134.63, 131.78, 131.30, 130.10, 129.89, 129.74, 127.70, and 122 ppm.

  • Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation pattern of the molecule, which aids in its structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) of the ketone, the hydroxyl (-OH) group, the secondary amine (N-H), and the carbon-carbon double bond (C=C).

Pharmacological Significance and Regulatory Considerations

As a process impurity, the primary concern with (2E)-Dehydro Propafenone Hydrochloride is its potential impact on the safety and efficacy of the final drug product. While specific pharmacological and toxicological data for this impurity are not extensively published, general principles of impurity management in pharmaceuticals apply.

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification and control of impurities in drug substances. The presence of (2E)-Dehydro Propafenone Hydrochloride must be monitored and controlled within acceptable limits.

While there is a lack of direct studies on the pharmacological activity of (2E)-Dehydro Propafenone Hydrochloride, it is plausible that its structural similarity to Propafenone could result in some level of biological activity or toxicity. However, without specific data, this remains speculative. The primary focus for drug developers should be on minimizing its presence in the final drug product through optimized synthesis and purification processes.

Stability Profile

Forced degradation studies on Propafenone hydrochloride indicate its susceptibility to oxidative and thermal stress.[6][7] It is reasonable to infer that (2E)-Dehydro Propafenone Hydrochloride may exhibit a similar or potentially different stability profile. The presence of the α,β-unsaturated ketone system could render it susceptible to certain degradation pathways.

A comprehensive stability assessment of (2E)-Dehydro Propafenone Hydrochloride would involve subjecting the compound to a range of stress conditions, including:

  • Acidic and Basic Hydrolysis: To assess its stability in aqueous solutions at different pH values.

  • Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide.

  • Thermal Stress: Exposure to elevated temperatures.

  • Photostability: Exposure to light.

The development of a stability-indicating analytical method is paramount to track the degradation of (2E)-Dehydro Propafenone Hydrochloride and identify any potential degradants.

Analytical_Workflow Sample Propafenone Drug Substance HPLC_Analysis Stability-Indicating HPLC Sample->HPLC_Analysis Peak_Detection Peak Detection & Quantification HPLC_Analysis->Peak_Detection Impurity_Identification Impurity Identification Peak_Detection->Impurity_Identification Compare with Reference Standard Report Report & Specification Check Peak_Detection->Report Spectroscopic_Confirmation Spectroscopic Confirmation (MS, NMR) Impurity_Identification->Spectroscopic_Confirmation If unknown impurity

Caption: A typical analytical workflow for impurity profiling.

Conclusion

(2E)-Dehydro Propafenone Hydrochloride is a critical process impurity in the manufacture of Propafenone that warrants careful control and characterization. This guide has provided a detailed overview of its chemical nature, synthesis, and analytical considerations. For drug development professionals, a thorough understanding of this impurity is essential for ensuring the quality, safety, and regulatory compliance of Propafenone-containing pharmaceuticals. The development and validation of a specific and sensitive analytical method for its detection and quantification are paramount. Further research into the potential pharmacological and toxicological effects of this impurity would provide a more complete safety profile.

References

  • Alikhodjaeva, M., Atahanov, A., Aslanova, Y., & Xamdamov, M. (2014). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing.
  • Anonymous. (2020). Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone.
  • Anonymous. (2014).
  • Lanjewar, A., & Patidar, D. (2025, March 12). Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. IJCRT.org.
  • Sigma-Aldrich. Propafenone impurity B European Pharmacopoeia (EP) Reference Standard. Sigma-Aldrich.
  • Pharmaffiliates. Propafenone-impurities.
  • Afshar, M., & Rouni, M. (2004). A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum. PubMed.
  • Anonymous. (2025, August 6). Development and Validation of Analytical Methods for Pharmaceutical Equivalence Evaluation of Propafenone Hydrochloride Coated Tablets.
  • Anonymous. (2024, May 10).
  • Anonymous. (1998). Compatibility and stability of propafenone hydrochloride.
  • Immanuel, D. P., & Kanniappan, B. G. (2016). SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE. Rasayan Journal of Chemistry.
  • Anonymous. (2013, December 30).
  • National Center for Biotechnology Information. N-nitroso-propafenone impurity B. PubChem.
  • Bonato, P. S., Del-Vechio, G., & Lanchote, V. L. (2018, June 15). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. PubMed.
  • Chan, B. S., & Buckley, N. A. (2010, March 15).
  • Anonymous. (2025, August 9). Intoxication fatale par la propafénone : à propos d'un cas documenté par des dosages sanguins.
  • Anonymous. Revisiting propafenone toxicity. SciSpace.
  • Patel, H., Ghoghari, A., Bhatt, C., Shah, S., Jha, A., Desai, N., & Srinivas, N. R. (2017, October 15).
  • Veeprho. Propafenone EP Impurity B | CAS 88308-22-9. Veeprho.
  • LGC Standards. Propafenone impurity B CRS. LGC Standards.

Sources

(2E)-Dehydro Propafenone Hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2E)-Dehydro Propafenone Hydrochloride: Physicochemical Properties, Synthesis, and Analytical Characterization

Executive Summary

(2E)-Dehydro Propafenone Hydrochloride is a significant process-related impurity of Propafenone, a widely used Class 1C anti-arrhythmic drug.[1][2] The stringent control of such impurities is paramount to ensure the safety, quality, and efficacy of the final pharmaceutical product. This technical guide provides a comprehensive overview of (2E)-Dehydro Propafenone Hydrochloride for researchers, scientists, and drug development professionals. It details the compound's core physicochemical properties, including its molecular weight, outlines a detailed laboratory-scale synthesis protocol, explains its formation as a synthetic byproduct, and discusses the analytical methodologies essential for its detection and quantification.

Introduction: The Context of Propafenone and its Impurities

Propafenone is a potent anti-arrhythmic agent prescribed for treating cardiac rhythm disorders such as atrial and ventricular arrhythmias.[3][4][5][6] Its mechanism of action involves blocking the fast inward sodium current in cardiac muscle cells, which stabilizes the cell membrane and slows electrical conduction.[5][6][7] Propafenone also exhibits beta-adrenergic blocking properties.[3][5]

In the synthesis of any active pharmaceutical ingredient (API), the formation of impurities is inevitable. These can be process-related, degradation products, or contaminants from starting materials. Regulatory bodies mandate the identification, quantification, and control of impurities to ensure patient safety. (2E)-Dehydro Propafenone, also known as Propafenone Impurity B in the European Pharmacopoeia (EP), is a critical process impurity that arises from an incomplete reaction in the final stage of Propafenone synthesis.[1][8] Its structure contains an α,β-unsaturated ketone (chalcone) moiety, which is absent in the final, hydrogenated Propafenone molecule. Understanding the properties and synthesis of this specific impurity is crucial for developing robust manufacturing processes and quality control strategies.

Physicochemical Characterization

The fundamental identity of a chemical compound is established by its physicochemical properties. These data are essential for analytical method development, structural elucidation, and regulatory documentation.

PropertyValueSource(s)
Molecular Weight 375.89 g/mol [8]
Chemical Formula C₂₁H₂₅NO₃·HCl[8]
IUPAC Name (2E)-1-[2-[(2RS)-2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one Hydrochloride[8]
Synonyms Propafenone Hydrochloride Impurity B (EP) as Hydrochloride[8]
CAS Number 2468200-18-0[8]
Physical Form Light Yellow Solid[8]

Synthesis and Formation Pathway

Causality of Formation

(2E)-Dehydro Propafenone Hydrochloride is not a degradation product but rather a synthetic precursor to Propafenone. The final step in many Propafenone synthesis routes is the catalytic hydrogenation of the carbon-carbon double bond in the chalcone structure of (2E)-Dehydro Propafenone.[1] If this reduction reaction is incomplete, the dehydro-variant remains as an impurity in the final API.[1] The synthesis of the impurity itself is achieved via an aldol condensation between an acetophenone derivative and benzaldehyde to form the characteristic chalcone structure.[1]

Below is a diagram illustrating the synthetic relationship between the impurity and the final API.

G cluster_0 Synthesis Pathway A Intermediate A (2-(2-hydroxy-3-(propylamino)propoxy)acetophenone oxalate) C (2E)-Dehydro Propafenone (Impurity B) A->C Aldol Condensation (+ NaOH, Reflux) B Benzaldehyde D Propafenone (Final API) C->D Catalytic Hydrogenation Note Incomplete Hydrogenation Leads to Impurity Carryover C->Note

Synthetic origin of (2E)-Dehydro Propafenone.
Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is adapted from the method described in the Rasayan Journal of Chemistry and provides a self-validating system for producing a reference standard of (2E)-Dehydro Propafenone Hydrochloride.[1]

Objective: To synthesize (2E)-Dehydro Propafenone Hydrochloride via aldol condensation for use as an analytical reference standard.

Materials:

  • Propafenone Intermediate Oxalate Salt (1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)ethan-1-one oxalate)

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Deionized Water

  • 1N Hydrochloric Acid (HCl)

  • Methyl Tertiary Butyl Ether (MTBE)

  • Ethyl Acetate

  • Sodium Sulfate (anhydrous)

  • Toluene

  • Concentrated HCl (30-32%)

  • Acetone

Step-by-Step Procedure:

  • Saponification and Condensation:

    • In a suitable reaction vessel, dissolve 30g of the propafenone intermediate oxalate salt in 340ml of methanol at 50°C.

    • Prepare a caustic solution by dissolving 12g of NaOH in 22.5ml of deionized water. Slowly add this solution to the methanol mixture over 10-15 minutes, maintaining the temperature at 50-55°C. The purpose of this step is to liberate the free amine from its oxalate salt.

    • Add 8.0g of benzaldehyde to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction to 30°C and distill off the methanol completely under vacuum.

  • Work-up and Extraction of Free Base:

    • Add 750ml of 1N HCl to the residue at 50°C and stir for 45 minutes to obtain a clear solution. This step protonates the amine, making it water-soluble, and separates it from non-basic impurities.

    • Wash the acidic aqueous solution with 150ml of MTBE to remove unreacted benzaldehyde and other organic-soluble impurities.

    • Adjust the pH of the aqueous layer to ~12 using a 32% sodium hydroxide solution. This deprotonates the amine, converting it back to the water-insoluble free base.

    • Extract the aqueous layer with ethyl acetate. The free base, (2E)-Dehydro Propafenone, will move into the organic layer.

    • Dry the combined ethyl acetate layers over anhydrous sodium sulfate and filter.

  • Salt Formation and Crystallization:

    • Concentrate the dried ethyl acetate layer at 55-60°C to obtain the dehydropropafenone free base as an oil or residue.

    • Add 150ml of toluene to the residue and heat to 50-60°C.

    • Add 6ml of concentrated HCl (30-32%) at 55-60°C and stir for 20-30 minutes. This step forms the hydrochloride salt.

    • Concentrate the toluene mass under vacuum at 55-60°C to obtain a residue.

    • Dissolve the residue in acetone and stir for 10 minutes. Distill off the acetone completely.

    • Add 60ml of fresh acetone and 2ml of methanol. Stir at 40-45°C for 10 minutes, then cool to 0-5°C and hold for 2 hours to induce crystallization. The choice of an acetone/methanol solvent system is critical for obtaining a pure, crystalline solid.

    • Filter the solid product, wash with cold acetone, and dry to yield (2E)-Dehydro Propafenone Hydrochloride.

Analytical Methodologies

A robust analytical strategy is essential for the detection, identification, and quantification of impurities. For (2E)-Dehydro Propafenone, a combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantifying impurities in pharmaceutical products.[4][9] A stability-indicating HPLC method can separate the main API (Propafenone) from its impurities and any potential degradants.[10]

TechniquePrincipleApplication for (2E)-Dehydro Propafenone HCl
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection via UV absorbance.Primary method for routine quality control to quantify the impurity relative to the Propafenone API.[4][9][11]
LC-MS HPLC coupled with a mass spectrometer, providing mass-to-charge ratio data for structural confirmation.Used for definitive identification of the impurity during method development and for characterizing unknown degradation products.[4][10][12]
TLC Separation on a solid stationary phase with detection via UV light or staining.A rapid, qualitative tool for monitoring reaction progress during synthesis.[1][11]

A typical analytical workflow for impurity analysis is depicted below.

G cluster_workflow Analytical Workflow for Impurity Profiling A Sample Preparation (Dissolution in Diluent) B HPLC Separation (Reversed-Phase C18 Column) A->B C Detection (UV/PDA or MS) B->C D Data Acquisition & Processing C->D E Impurity Quantification (Area % or vs. Standard) D->E

Sources

Technical Guide: Identification and Characterization of Propafenone Degradation Products via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Propafenone Degradation Products Identification Content Type: In-depth Technical Guide

Executive Summary

This guide provides a comprehensive technical framework for the forced degradation, separation, and structural elucidation of Propafenone Hydrochloride (HCl) degradation products. Designed for analytical scientists and formulation researchers, this document synthesizes regulatory standards (ICH Q1A(R2), Q3A/B) with advanced mass spectrometric characterization techniques. We focus on the causality of degradation mechanisms—specifically oxidative and hydrolytic pathways—and provide a self-validating protocol for impurity profiling.

Introduction & Regulatory Context

Propafenone HCl is a Class IC anti-arrhythmic agent acting as a sodium channel blocker.[1] Its chemical stability is critical for safety, as degradation products (DPs) can alter therapeutic efficacy or introduce toxicity.

Under ICH Q1A(R2), stress testing is mandatory to identify potential degradants. However, the complexity of Propafenone’s structure—containing a secondary amine, an aryl ether, and a ketone moiety—creates a distinct impurity profile that requires high-resolution mass spectrometry (HRMS) or tandem MS (MS/MS) for definitive identification.

Key Objectives:

  • Isolate degradation products generated under hydrolytic, oxidative, thermal, and photolytic stress.[2][3][4][5]

  • Elucidate structures using fragmentation patterns (MS/MS).

  • Differentiate between process-related impurities (e.g., EP Impurity C) and true degradation products.

Chemistry of Propafenone & Susceptibility Analysis

Molecule: Propafenone HCl IUPAC Name: 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one Molecular Formula:


Molecular Weight:  341.45  g/mol 
Structural Vulnerabilities
  • Secondary Amine (

    
    ):  Highly susceptible to oxidation, leading to N-oxides and N-dealkylation.
    
  • Aryl Ether Linkage (

    
    ):  Prone to hydrolytic cleavage under acidic conditions, releasing the phenolic core.
    
  • Aliphatic Chain: Susceptible to radical attack and hydroxylation during photolysis or oxidative stress.

Experimental Protocol: Forced Degradation

This protocol is designed to achieve 5–20% degradation. Over-degradation (>20%) should be avoided to prevent the formation of secondary, non-representative degradants.

Stress Conditions Table[6]
Stress TypeReagent / ConditionDurationTarget Mechanism
Acid Hydrolysis 1N HCl, Reflux (80°C)2–6 HoursEther cleavage, Dehydration
Base Hydrolysis 0.1N NaOH, Reflux (80°C)2–4 HoursRetro-aldol, Ether hydrolysis
Oxidation 3%

, Ambient
1–24 HoursN-oxidation, Benzylic oxidation
Thermal Solid state, 70°C7 DaysPyrolysis, Dimerization
Photolytic UV (200 Wh/m²), Vis (1.2M lux-h)1 CycleRadical reactions, Cyclization
Sample Preparation for LC-MS
  • Neutralization: Acid/Base samples must be neutralized to pH 7.0 before injection to prevent column damage and MS source fouling.

  • Dilution: Dilute stressed samples to approx. 100 µg/mL using Mobile Phase A/B (50:50).

  • Filtration: 0.22 µm PTFE filter to remove precipitates.

Analytical Workflow: LC-MS/MS Methodology

To separate constitutional isomers (e.g., positional isomers of hydroxylated degradants), a gradient elution on a C18 column is required.

Chromatographic Conditions (HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) – Volatile buffer essential for MS.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 20% B

    • 20 min: 80% B

    • 25 min: 20% B

  • Flow Rate: 1.0 mL/min (Split to 0.3 mL/min for MS source if not using UPLC).

  • Detection: PDA (210–400 nm); Extract 246 nm.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).[6]

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Scan Range: m/z 50–1000.

  • Fragmentation: Data-Dependent Acquisition (DDA) or targeted MS/MS at 15, 30, 45 eV collision energies.

Identification of Key Degradation Products

The following degradation products are frequently observed. Note that pharmacopoeial impurities (EP Impurities) often overlap with degradants.

Fragmentation Logic (Parent Drug)
  • Parent [M+H]+: m/z 342.2

  • Major Fragment (m/z 266): Loss of propyl amine chain (

    
    ).
    
  • Major Fragment (m/z 116): Cleavage of the ether side chain.

Degradation Product Profile
IDName / TypeObserved m/z [M+H]+OriginMechanism
DP-1 Propafenone N-Oxide 358.2 (+16 Da)OxidativeOxygen addition to secondary amine.
DP-2 EP Impurity A 227.1Acid/ThermCleavage of ether linkage (1-(2-Hydroxyphenyl)-3-phenylpropan-1-one).
DP-3 Dehydrated Propafenone 324.2 (-18 Da)AcidLoss of -OH group (elimination).
DP-4 Depropyl Propafenone 300.2 (-42 Da)OxidativeN-dealkylation (Loss of propyl group). Also EP Impurity D.
DP-5 Epoxide Impurity 283.1Process/DegEP Impurity C (Can form via cyclization of precursors).
Detailed Structural Elucidation
DP-1: Propafenone N-Oxide
  • Precursor: m/z 358.2

  • MS/MS Pattern:

    • Fragment m/z 342 (Loss of oxygen, -16 Da) – Characteristic of N-oxides.

    • Fragment m/z 266 (Same core as parent, indicating the oxidation is on the amine chain).

  • Significance: Major oxidative degradant found in peroxide stress.[7]

DP-2: EP Impurity A (Cleavage Product)
  • Precursor: m/z 227.1

  • Structure: The amino-propanol chain is cleaved entirely.

  • Mechanism: Acid-catalyzed hydrolysis of the aryl ether bond.

  • MS/MS Pattern:

    • m/z 105 (Benzoyl cation).

    • m/z 77 (Phenyl cation).

    • Absence of nitrogen-containing fragments.

Visualization of Degradation Pathways[2][5][8][9][10]

Analytical Workflow Diagram

This diagram outlines the decision process for identifying an unknown peak in the stability sample.

AnalyticalWorkflow Start Stressed Sample (Acid/Base/Oxidative) HPLC HPLC Separation (C18, Gradient) Start->HPLC PeakDet New Peak Detected? HPLC->PeakDet MassSpec Q-TOF / Orbitrap MS (ESI +) PeakDet->MassSpec Yes MassCheck Check m/z Shift MassSpec->MassCheck Plus16 +16 Da (Oxidation) MassCheck->Plus16 m/z 358 Minus42 -42 Da (N-Dealkylation) MassCheck->Minus42 m/z 300 Cleavage m/z 227 (Ether Cleavage) MassCheck->Cleavage m/z 227 NOxide Identify: N-Oxide Plus16->NOxide ImpD Identify: Impurity D (N-despropyl) Minus42->ImpD ImpA Identify: Impurity A (Phenolic Core) Cleavage->ImpA

Caption: Figure 1. Decision tree for the identification of Propafenone degradation products using LC-MS mass shifts.

Proposed Degradation Mechanism

The following pathway illustrates the formation of the three primary degradants discussed.

DegradationPathway Propafenone Propafenone (m/z 342) Oxidation Oxidation (H2O2) Propafenone->Oxidation Dealkylation Oxidative Dealkylation Propafenone->Dealkylation Acid Acid Hydrolysis (H+ / Heat) Propafenone->Acid NOxide Propafenone N-Oxide (m/z 358) Oxidation->NOxide + O ImpD Impurity D (N-despropyl) (m/z 300) Dealkylation->ImpD - C3H7 ImpA Impurity A (Ether Cleavage) (m/z 227) Acid->ImpA Ether Hydrolysis

Caption: Figure 2. Mechanistic pathway showing the divergence of Propafenone into oxidative (N-oxide, Impurity D) and hydrolytic (Impurity A) degradants.

Conclusion

The impurity profile of Propafenone HCl is dominated by oxidative susceptibility at the nitrogen atom and hydrolytic susceptibility at the ether linkage. By utilizing the LC-MS/MS workflow described above, researchers can distinguish between isobaric impurities and confirm the presence of N-oxides versus hydroxylated by-products.

Critical Takeaway: The presence of Impurity A is a specific indicator of hydrolytic instability (acidic conditions), while N-oxide formation is the primary marker for oxidative stress. Stability-indicating methods must resolve these specific peaks from the parent drug to comply with ICH Q3B limits.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]

  • European Pharmacopoeia (Ph.[8] Eur.). (2024).[9] Propafenone Hydrochloride Monograph & Impurities.[7][8] EDQM. [Link]

  • NIH National Library of Medicine. (2022). Metabolic Activation and Cytotoxicity of Propafenone Mediated by CYP2D6.[10] PubMed. [Link]

  • ResearchGate. (2020). Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone.[4][7][11] [Link]

  • U.S. Food and Drug Administration (FDA). (2003). Rythmol SR (Propafenone HCl) Clinical Pharmacology Review. [Link][12]

Sources

Technical Guide: Toxicological Characterization & Risk Assessment of (2E)-Dehydro Propafenone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the toxicological characterization, risk assessment, and control of (2E)-Dehydro Propafenone Hydrochloride , a critical process-related impurity and degradation product of the anti-arrhythmic drug Propafenone.

Compound Identity: (2E)-Dehydro Propafenone Hydrochloride Regulatory Designation: Propafenone EP Impurity B; USP Related Compound B CAS Number: 2468200-18-0 (HCl salt); 88308-22-9 (Free base)

Executive Summary & Regulatory Context

(2E)-Dehydro Propafenone is the


-unsaturated ketone analog of Propafenone. Unlike the parent drug, which possesses a saturated propiophenone core, this impurity features a chalcone-like structure (1,3-diphenylprop-2-en-1-one).

From a toxicological perspective, this structural modification is critical. The introduction of the double bond conjugated with the carbonyl group creates a Michael Acceptor , a structural alert often associated with genotoxicity (DNA alkylation). Consequently, this compound falls under the scope of ICH M7 (Assessment and Control of DNA Reactive Impurities) and requires rigorous control beyond standard ICH Q3A/B limits unless empirical data proves the absence of mutagenicity.

Chemical Characterization & Formation

Physicochemical Properties
PropertyData
IUPAC Name (2E)-1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one HCl
Molecular Formula

Molecular Weight 375.89 g/mol
Structural Alert

-Unsaturated Ketone (Michael Acceptor)
Solubility Soluble in Methanol, DMSO; slightly soluble in water.[1][2]
Synthetic Formation Pathway

This impurity typically arises via two pathways:

  • Process Impurity: Incomplete hydrogenation during the final steps of Propafenone synthesis (if a chalcone intermediate is used).

  • Degradation Product: Oxidative dehydrogenation of the Propafenone side chain under stress conditions.

Figure 1: Formation Pathway of (2E)-Dehydro Propafenone

Synthesis Start 2-Hydroxyacetophenone Derivative Chalcone (2E)-Dehydro Propafenone (Impurity B) [Michael Acceptor] Start->Chalcone Aldol Condensation (Base/Heat) Aldehyde Benzaldehyde Aldehyde->Chalcone Propafenone Propafenone HCl (Active API) Chalcone->Propafenone Catalytic Hydrogenation (Pd/C, H2) Propafenone->Chalcone Oxidative Degradation (Stress Conditions)

Caption: Formation of Impurity B via Aldol condensation and its potential recurrence via oxidative degradation.[3]

Toxicological Profiling (The Core)

Genotoxicity Assessment (ICH M7)

The primary toxicological concern is the Michael Acceptor moiety. While Propafenone itself is non-mutagenic, the "dehydro" analog must be evaluated independently due to the new structural alert.

Mechanism of Action

The electrophilic


-carbon of the 

-unsaturated ketone can react with nucleophilic DNA bases (e.g., guanine) via 1,4-addition, potentially causing point mutations.
Risk Stratification Strategy
  • In Silico: QSAR analysis (e.g., DEREK, CASE Ultra) typically flags this structure as "Plausible" for bacterial mutagenicity.

  • In Vitro: If QSAR is positive, an Ames Test (OECD 471) is mandatory.

    • Scenario A (Ames Negative): The impurity is classified as Class 5 (Non-mutagenic). Control at ICH Q3A limits (

      
      ).
      
    • Scenario B (Ames Positive): The impurity is classified as Class 2 (Mutagenic). Control at TTC levels.

Figure 2: ICH M7 Risk Assessment Workflow for Impurity B

M7_Workflow Start Identify Structure: (2E)-Dehydro Propafenone Alert Structural Alert? (Michael Acceptor) Start->Alert QSAR Perform Two QSAR Models (Statistical & Expert Rule) Alert->QSAR Yes Result QSAR Prediction QSAR->Result Ames Conduct Ames Test (OECD 471) Result->Ames Positive/Inconclusive Class5 Class 5: Non-Mutagenic Control as regular impurity (NMT 0.15%) Result->Class5 Negative Ames->Class5 Negative Class2 Class 2: Mutagenic Control to TTC (1.5 µg/day) Ames->Class2 Positive

Caption: Decision tree for classifying Impurity B under ICH M7 guidelines.

Cardiotoxicity & Secondary Pharmacology

As a structural analog of Propafenone (Class 1C anti-arrhythmic), (2E)-Dehydro Propafenone likely retains affinity for the cardiac sodium channel (


).
  • Risk: Unintended modification of the repolarization window.

  • Assessment: If the impurity levels exceed qualification thresholds (

    
    ), a comparative hERG patch-clamp assay  is recommended to ensure it does not introduce QT prolongation liability distinct from the parent.
    

Experimental Protocols

Analytical Detection (HPLC-UV)

To accurately quantify this impurity for toxicological batch release, the following validated method parameters are recommended.

  • Column: C18 Reverse Phase (e.g., Inertsil ODS-3,

    
     mm, 5 µm).
    
  • Mobile Phase:

    • A: Ammonium Acetate Buffer (10 mM, pH 4.0).

    • B: Methanol.[4][5]

    • Gradient: 70:30 (Isocratic or Gradient depending on resolution from Propafenone).

  • Flow Rate: 1.0 mL/min.[4][6]

  • Detection: UV at 246 nm (Max absorption for the conjugated system).

  • Retention Time: (2E)-Dehydro Propafenone typically elutes after Propafenone due to increased lipophilicity (loss of H-bonding flexibility).

Bacterial Reverse Mutation Assay (Ames)
  • Objective: Confirm/refute mutagenic potential of the Michael Acceptor.

  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

  • Conditions: +/- S9 metabolic activation.

  • Dose Range: Up to 5000 µ g/plate (unless cytotoxicity limits).

  • Success Criteria: A 2-fold increase in revertant colonies (TA98/100) or 3-fold (others) indicates mutagenicity.

Risk Assessment Calculation (TTC Approach)

If the impurity is determined to be mutagenic (Class 2) and carcinogenicity data is absent, the Threshold of Toxicological Concern (TTC) applies.



Calculation of Permitted Limit: Assuming a Maximum Daily Dose (MDD) of Propafenone = 900 mg/day:




Note: This is an extremely tight limit. Therefore, proving the absence of mutagenicity via the Ames test (reclassifying to Class 5) is the critical path for development, allowing limits up to 1500 ppm (0.15%).

References

  • European Pharmacopoeia (Ph. Eur.) , "Propafenone Hydrochloride Monograph: Impurity B," 10th Edition. Link

  • ICH M7(R1) , "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," 2017.[7] Link

  • LGC Standards , "(2E)-Dehydro Propafenone Hydrochloride Reference Standard Data Sheet," CAS 2468200-18-0. Link

  • Rasayan Journal of Chemistry , "Synthesis of (2E)-Dehydropropafenone Hydrochloride," Vol. 9, No. 2, 2016.[5] Link

  • Cayman Chemical , "Propafenone Hydrochloride Safety Data Sheet," 2025. Link

Sources

Harnessing Computational Power for Safety: An In Silico Toxicology Assessment of Propafenone Impurities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The safety and purity of active pharmaceutical ingredients (APIs) are paramount in drug development. Propafenone, a Class 1C antiarrhythmic agent, like any synthetically derived compound, may contain impurities originating from the manufacturing process or degradation.[1][2] Assessing the toxicological risk of these impurities, particularly their potential for mutagenicity, is a critical regulatory requirement and a fundamental aspect of patient safety. This technical guide provides a comprehensive, field-proven framework for the in silico toxicity prediction of propafenone impurities. Moving beyond a simple checklist, this paper delves into the scientific rationale behind the workflow, emphasizing the integration of complementary computational models and the necessity of expert review, all within the context of the International Council for Harmonisation (ICH) M7 guideline.[1][3][4] This document is intended for researchers, toxicologists, and drug development professionals seeking to apply computational toxicology effectively for regulatory compliance and risk assessment.

The Imperative for Impurity Assessment in Drug Safety

Propafenone is a cornerstone therapy for managing supraventricular and ventricular arrhythmias.[5][6][7] Its chemical structure, 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one, is the result of a multi-step chemical synthesis.[5][8] Each step in this process, as well as storage and handling, presents an opportunity for the formation of impurities such as synthetic intermediates, by-products, or degradation products.

While most impurities are controlled under the ICH Q3A/B guidelines based on qualification thresholds, a specific subset—DNA reactive (mutagenic) impurities—poses a significant risk. These compounds can interact with DNA, leading to mutations and potentially initiating cancer, even at very low levels of exposure.[1] Consequently, they demand a more rigorous assessment framework. In silico (computational) toxicology has emerged as an indispensable tool in this context, offering a rapid, resource-efficient, and scientifically robust method for initial hazard identification before any laboratory testing is conducted.[9][10][11]

The Regulatory Cornerstone: ICH M7 Guideline

The ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," provides the global regulatory framework for this challenge.[4][12][13] Its core principle is to classify impurities based on their mutagenic and carcinogenic potential and to define appropriate control strategies.

A pivotal aspect of the ICH M7 workflow is the use of computational toxicology for any impurity that lacks experimental data. The guideline explicitly mandates a two-pronged (Q)SAR—Quantitative Structure-Activity Relationship—approach. This involves using two complementary predictive models: one expert rule-based and one statistical-based.[1][14] This dual methodology provides a more robust assessment than a single model alone, as the different underlying principles allow for a cross-validation of the predictions.

Table 1: ICH M7 Impurity Classification and Control Strategies [12]

ClassDefinitionRecommended Control Strategy
Class 1 Known mutagenic carcinogens.Control at or below a compound-specific acceptable intake (AI).
Class 2 Known mutagens with unknown carcinogenic potential.Control at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .
Class 3 Alerting structure, unrelated to the API, with no mutagenicity data.Control at or below the TTC. An Ames test may be conducted; if negative, treat as Class 5.
Class 4 Alerting structure, but shares the alert with the API or related compounds that are non-mutagenic.Treat as a non-mutagenic impurity (control according to ICH Q3A/B).
Class 5 No structural alerts, or sufficient data to demonstrate a lack of mutagenicity.Treat as a non-mutagenic impurity (control according to ICH Q3A/B).

The Predictive Arsenal: Complementary (Q)SAR Methodologies

The strength of the in silico assessment lies in the synergy between expert rule-based and statistical-based systems. Understanding their distinct causality is key to interpreting their outputs.

Expert Rule-Based Systems

These systems operate on a knowledge base of "structural alerts"—molecular substructures or toxicophores that have been mechanistically linked to toxicity by human experts.[15][16] When a query chemical is analyzed, the software scans its structure for these known alerts.

  • Leading Example: Derek Nexus® Derek Nexus contains a vast, proprietary knowledge base derived from published literature and donated, unpublished data.[15][16][17] It provides predictions for a wide range of toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities.[14][17][18] The output is not merely a prediction but a detailed rationale, explaining the mechanistic basis for the alert with supporting references, which is invaluable for expert review.[16]

Statistical-Based Systems

These systems employ machine learning and statistical algorithms to build predictive models from large datasets of chemicals with known experimental outcomes (e.g., positive or negative in an Ames test).[19][20] The model learns complex relationships between structural features and mutagenicity to make predictions on new, un-tested chemicals.

  • Leading Examples: Sarah Nexus® and Leadscope Model Applier™

    • Sarah Nexus uses a Self-Organising Hypothesis Network (SOHN) to identify and weight structural fragments associated with mutagenicity.[19][21][22] A key strength is its transparent output, which includes a confidence score for the prediction and an assessment of whether the query molecule falls within the model's Applicability Domain (AD)—the chemical space in which the model is considered reliable.[20][22]

    • Leadscope Model Applier integrates extensive databases with multiple statistical models.[23][24] It provides robust predictions and allows users to review the underlying experimental data for the training set compounds, enhancing transparency and confidence in the results.[23][24][25][26]

Table 2: Comparison of Representative (Q)SAR Software Platforms

FeatureDerek Nexus® (Expert Rule-Based)Sarah Nexus® (Statistical-Based)Leadscope Model Applier™ (Statistical-Based)
Methodology Knowledge-based structural alerts defined by experts.[15][16]Statistical model using a Self-Organising Hypothesis Network (SOHN).[19][21][22]Integrates multiple statistical models with extensive toxicity databases.[23][24][26]
Primary Endpoint Broad toxicology including mutagenicity, carcinogenicity, skin sensitization, hepatotoxicity.[16][17]Bacterial mutagenicity (Ames test) and chromosome damage.[19]Multiple endpoints including genotoxicity, carcinogenicity, acute toxicity, and more.[26][27]
Output Qualitative prediction (e.g., plausible, equivocal) with detailed mechanistic reasoning and references.[16]Qualitative prediction (positive/negative) with a confidence score and applicability domain analysis.[19][22]Qualitative or quantitative predictions with applicability domain assessment and access to supporting data.[24]
ICH M7 Role Fulfills the "expert rule-based" model requirement.[14]Fulfills the "statistical-based" model requirement.[14][19]Fulfills the "statistical-based" model requirement.[24]

A Self-Validating Workflow for In Silico Assessment

The following detailed protocol outlines a robust, self-validating system for assessing a hypothetical propafenone impurity. This workflow ensures scientific integrity and produces a defensible report for regulatory submission.

Step 1: Impurity Structure Definition

The process begins with the unambiguous identification of the impurity's chemical structure. High-fidelity analytical techniques (e.g., LC-MS, NMR) are used for characterization. The final structure must be converted into a machine-readable format, such as SMILES or MOL file, for input into the (Q)SAR software.

  • Example Impurity: For this guide, we will use a hypothetical impurity, "Propafenone EP Impurity C," a known related substance.

Step 2: The Two-Model (Q)SAR Analysis

The core of the assessment involves running the impurity's structure through both types of predictive models.

Experimental Protocol 2.1: Analysis with an Expert Rule-Based System (e.g., Derek Nexus)

  • Launch Software: Open the Derek Nexus application.

  • Input Structure: Draw the structure of Propafenone EP Impurity C or import it from a chemical file format (e.g., SMILES).

  • Select Endpoints: Ensure that the relevant mutagenicity and carcinogenicity endpoints are selected for prediction.

  • Execute Prediction: Initiate the analysis. The software will compare the query structure against its knowledge base of structural alerts.

  • Analyze Results: Carefully review the output report. Note any triggered alerts, the stated likelihood of toxicity (e.g., "plausible"), the highlighted toxicophore on the molecule, and the detailed mechanistic explanation and references provided.

Experimental Protocol 2.2: Analysis with a Statistical-Based System (e.g., Sarah Nexus)

  • Launch Software: Open the Sarah Nexus application.

  • Input Structure: Draw or import the structure of Propafenone EP Impurity C.

  • Execute Prediction: Initiate the Ames mutagenicity prediction.

  • Analyze Results: Scrutinize the prediction output. Record the overall call (Positive, Negative, or Equivocal). Critically, assess the confidence score. Investigate the applicability domain analysis to confirm the prediction is reliable. Review the most similar compounds from the training set to understand the basis for the prediction.

Diagram 1: Workflow for In Silico Mutagenicity Assessment

In_Silico_Workflow cluster_input Step 1: Input cluster_analysis Step 2: (Q)SAR Analysis (ICH M7) cluster_review Step 3: Expert Review cluster_output Step 4: Classification & Control Impurity Impurity Structure (e.g., Propafenone Impurity C) Expert Expert Rule-Based (e.g., Derek Nexus) Impurity->Expert Input Stats Statistical-Based (e.g., Sarah Nexus) Impurity->Stats Input Review Synthesize Results - Concordance? - Plausibility? - Applicability Domain? Expert->Review Prediction Stats->Review Prediction Classify Assign ICH M7 Class (1-5) Review->Classify Conclusion Control Define Control Strategy (e.g., TTC, Q3A/B) Classify->Control

Caption: A streamlined workflow for the ICH M7-compliant assessment of pharmaceutical impurities.

Step 3: The Indispensable Role of Expert Review
Diagram 2: Logical Framework for Expert Review of (Q)SAR Results

Expert_Review_Logic outcome outcome start Both Models Concordant? pos_pos Both Positive? start->pos_pos Yes discordant Discordant: Expert Analysis start->discordant No neg_neg Both Negative? pos_pos->neg_neg No outcome_positive Conclusion: Mutagenic Potential pos_pos->outcome_positive Yes neg_neg->outcome_positive No (Error in Logic) outcome_negative Conclusion: No Mutagenic Potential neg_neg->outcome_negative Yes outcome_uncertain Conclusion: Uncertain, Requires Further Data (e.g., Ames Test) discordant->outcome_uncertain

Caption: Decision logic for synthesizing results from two complementary (Q)SAR models.

  • Concordant Positive: If both Derek Nexus and Sarah Nexus predict a positive result, there is strong evidence for mutagenic potential. The impurity should be classified accordingly (e.g., Class 3, potentially moving to Class 2).

  • Concordant Negative: If both models yield a negative result, and the statistical prediction is within the applicability domain, there is strong evidence for a lack of mutagenic potential. The impurity can be classified as Class 5.

Step 4: Final Classification and Reporting

Beyond Mutagenicity: A Holistic View of Impurity Safety

While mutagenicity is the primary focus of ICH M7, the powerful predictive capabilities of in silico tools extend to a wide array of other critical toxicological endpoints. For a propafenone impurity, assessing potential cardiotoxicity is particularly relevant, given the parent drug's mechanism of action and known cardiac effects.[17][28][29] Other endpoints like hepatotoxicity, carcinogenicity, and reproductive toxicity can also be evaluated to build a more complete safety profile, guiding further development and risk management decisions.[14][17]

Conclusion

The in silico assessment of pharmaceutical impurities is a mature, regulatory-accepted science that is fundamental to modern drug development. It provides a powerful, predictive, and ethical first step in safety assessment, aligning with the principles of reducing animal testing. By employing a robust, self-validating workflow that integrates complementary (Q)SAR methodologies with critical expert review, drug developers can confidently assess the risks posed by impurities like those found in propafenone. This approach not only ensures compliance with global standards like ICH M7 but also fundamentally upholds the primary mission of the pharmaceutical industry: ensuring patient safety.

References

  • Leadscope Model Applier 2025.0 - New Features for Enhanced Predictive Toxicology. Instem. [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Leadscope Model Applier. Leadscope Inc. [Link]

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  • 10 Frequently Asked Questions About Derek Nexus, Answered. Lhasa Limited. [Link]

  • Derek Nexus for toxicity prediction – What package is right for me?. Optibrium. [Link]

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  • Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Veeprho. [Link]

  • Evaluation of Existing QSAR Models and Structural Alerts and Development of New Ensemble Models for Genotoxicity Using a Newly Compiled Experimental Dataset. PMC. [Link]

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  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). ICH. [Link]

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  • Propafenone. PubChem. [Link]

  • In Silico Assessment and Quantitative Estimation of Potential Toxic Impurities From Propafenone (PFN) Through Generic Route and Using UPLC‐MS/MS Technique. ResearchGate. [Link]

  • ADME Toxicity - Directory of in silico Drug Design tools. In-silico.ch. [Link]

  • PROPAFENONE. Inxight Drugs. [Link]

  • Propafenone. Wikipedia. [Link]

  • High-Dose Propafenone Overdoses: A Case with Mortality and Treatment Approaches. DergiPark. [Link]

  • Fatal propafenone overdoses: case reports and a review of the literature. SciSpace. [Link]

  • NEW RYTHMOL SR (propafenone hydrochloride) extended release CAPSULES. FDA. [Link]

  • In Silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]

  • In Silico Models for Ecotoxicity of Pharmaceuticals. PMC. [Link]

  • Reference ID: 2857054. FDA. [Link]

  • Clinical Management of Severe Propafenone Intoxication. CABI Digital Library. [Link]

  • Industrial Application of Computational Toxicology in the 21st Century. Society of Toxicology. [Link]

  • Acute propafenone toxicity after two exposures at standard dosing. PubMed. [Link]

  • Impurities Assessment. Inotiv. [Link]

  • Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. PMC. [Link]

  • Computational Toxicological Approaches for Drug Profiling and Development of Online Clinical Repositories. ResearchGate. [Link]

  • Unlocking the Potential of Pharmaceutical Impurities. LCGC International. [Link]

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Methodological & Application

Advanced HPLC Analysis of (2E)-Dehydro Propafenone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Chemical Context[1][2][3][4]

(2E)-Dehydro Propafenone Hydrochloride (also known as Propafenone Related Compound B or Impurity B ) is a critical process impurity and potential degradation product of the anti-arrhythmic drug Propafenone HCl.

Chemically, it is the "chalcone" precursor or analog of Propafenone. While Propafenone possesses a saturated propiophenone linkage, the (2E)-dehydro analog retains a double bond conjugated with the carbonyl group. This structural difference—an


-unsaturated ketone—imparts distinct UV spectral properties and chemical reactivity (Michael acceptor potential), making its strict control essential for pharmaceutical compliance (USP/EP limits).
Chemical Identity
ParameterDescription
Common Name (2E)-Dehydro Propafenone HCl
Compendial Name Propafenone Related Compound B (USP) / Impurity B (EP)
Chemical Structure (2E)-1-{2-[(2RS)-2-Hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylprop-2-en-1-one HCl
Molecular Formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Key Differentiator C2=C3 unsaturation (Chalcone motif) vs. C2-C3 saturation in Propafenone
Elution Order (C18) Typically elutes before Propafenone (RRT ~0.[1][2][3]8)

Method Development Strategy: The "Why" Behind the Protocol

Stationary Phase Selection

While Propafenone is a basic drug (


), the separation of the (2E)-dehydro impurity relies on distinguishing the planar, rigid alkene linker from the flexible alkane linker of the parent.
  • Primary Choice (C18): A high-purity, end-capped C18 (L7) is the standard. The flexible alkyl chain of Propafenone interacts more strongly with the C18 ligands than the rigid (2E)-dehydro analog, resulting in the impurity eluting earlier (RRT ~0.8).

  • Alternative Choice (Phenyl-Hexyl): If resolution fails on C18, a Phenyl-Hexyl column can be used. The

    
     interactions with the conjugated double bond of the (2E)-dehydro impurity will shift its retention significantly, often reversing elution order or increasing resolution.
    
Mobile Phase Chemistry
  • pH Control (pH 2.5 - 3.0): Low pH is mandatory. It ensures the secondary amine is fully protonated (

    
    ), preventing peak tailing caused by interaction with residual silanols.
    
  • Buffer Selection: Phosphate buffers are preferred over acetate for their optical transparency at low UV wavelengths (<220 nm), which is crucial for maximizing sensitivity.

Detection Physics

The "Dehydro" impurity has an extended conjugated system.

  • Propafenone:

    
     ~210 nm, 248 nm, 304 nm (weak).
    
  • Dehydro Impurity: Exhibits a bathochromic shift and stronger absorbance in the 300 nm region due to the chalcone chromophore.

  • Strategy: While 220 nm is used for universal detection, enabling a DAD reference channel at 300-320 nm can specifically highlight the Dehydro impurity against non-conjugated background noise.

Detailed Experimental Protocol

Instrument Configuration
  • System: HPLC with Gradient Pump and Diode Array Detector (DAD) or VWD.

  • Column: Agilent ZORBAX Eclipse XDB-C18 or Waters XBridge C18 (150 mm x 4.6 mm, 5 µm).

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.

  • Detection: UV at 220 nm (Quantification); UV 300 nm (Identification/Purity check).

Reagents & Preparation
  • Solvent A (Buffer): Dissolve 3.4 g of Monobasic Potassium Phosphate (

    
    ) in 1 L water. Adjust pH to 2.5 with Phosphoric Acid (
    
    
    
    ).[3] Filter through 0.45 µm membrane.
  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Acetonitrile (70:30 v/v).[3]

Gradient Profile

This gradient is designed to elute the polar degradants early, resolve the Dehydro impurity (Impurity B) from the Parent, and then wash highly retained dimers.

Time (min)Solvent A (%)Solvent B (%)Action
0.0 6535Isocratic Hold (Equilibration)
8.0 6535End Isocratic (Impurity B elutes ~6-7 min)
20.0 3070Linear Ramp (Elute late impurities)
30.0 3070Wash
31.0 6535Return to Initial
36.0 6535Re-equilibration
Standard Preparation
  • Stock Solution (Impurity B): Accurately weigh 5 mg of (2E)-Dehydro Propafenone HCl Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol. (Conc: 100 µg/mL).[4]

  • Stock Solution (Parent): Weigh 50 mg Propafenone HCl into 50 mL flask. Dilute with Methanol. (Conc: 1000 µg/mL).

  • System Suitability Solution: Transfer 1.0 mL of Parent Stock and 1.0 mL of Impurity B Stock into a 100 mL flask. Dilute with Diluent .

    • Target: 10 µg/mL Propafenone + 1 µg/mL Impurity B.

Visualization: Workflow & Troubleshooting

Analytical Workflow

The following diagram outlines the logical flow from sample preparation to data reporting, ensuring compliance with ICH guidelines.

G Start Sample Prep (Diluent: Buffer/ACN 70:30) SystemCheck System Suitability (Inj: Mix Std) Start->SystemCheck Decision Resolution > 3.0? SystemCheck->Decision Analysis Sample Injection (Gradient Run) Decision->Analysis Pass Trouble Troubleshoot: 1. Check pH (Must be <3.0) 2. Replace Column 3. Check Flow Rate Decision->Trouble Fail Calc Quantitation (RRT ~0.8) Analysis->Calc Report Final Report (Limit: NMT 0.1%) Calc->Report Trouble->SystemCheck Retry

Caption: Figure 1. Analytical workflow for Propafenone Impurity B analysis with integrated System Suitability decision gate.

Impurity Origin & Separation Logic

Understanding the chemical origin helps in process control. Impurity B is the "Dehydro" precursor.

Metabolic cluster_HPLC HPLC Separation Mechanism (C18) Precursor Aldol Condensation Product (Chalcone Intermediate) ImpurityB (2E)-Dehydro Propafenone (Impurity B) [Double Bond @ C2-C3] Precursor->ImpurityB Side Chain Addition Propafenone Propafenone HCl (Parent Drug) [Saturated C2-C3] ImpurityB->Propafenone Hydrogenation (Incomplete) Primary Source of Impurity Mech1 Impurity B (Rigid/Planar) Less Interaction with C18 Mech2 Propafenone (Flexible) High Interaction with C18 Mech1->Mech2 Elution Order: Impurity B (RRT 0.8) -> Propafenone (RRT 1.0)

Caption: Figure 2.[5][3] Chemical origin of (2E)-Dehydro Propafenone and the mechanistic basis for its earlier elution on C18 columns.

System Suitability & Validation Criteria

To ensure the method is "self-validating" per Part 2 requirements, every run must meet these criteria before data release.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)
NLT 3.0 (between Impurity B and Parent)The USP requires

. A high threshold is set because the impurity elutes on the upslope of the main peak if the column degrades.
Tailing Factor (

)
NMT 2.0Basic amines tail on silica.

indicates silanol activity (pH too high or column aging).
% RSD (n=6) NMT 5.0% (for Impurity)Higher variance is allowed for impurities at low levels compared to the assay (usually 2.0%).
LOD / LOQ ~0.03% / 0.10%Must be sensitive enough to detect the reporting threshold (0.1%).
Calculation Formula

[3]
  • 
    : Peak response of impurity.[3]
    
  • 
    : Peak response of standard.
    
  • 
    : Concentration of standard (mg/mL).
    
  • 
    : Concentration of sample (mg/mL).
    
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    : Potency of standard.[3]
    

References

  • United States Pharmacopeia (USP). Propafenone Hydrochloride Monograph.[6] USP-NF.[3][6] (Accessed via USP Online).

  • European Pharmacopoeia (Ph. Eur.). Propafenone Hydrochloride: Impurity B.[1] (Accessed via EDQM).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3033867 (Propafenone Related Compound B).

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Sigma-Aldrich. Propafenone Related Compound B Reference Standard Data Sheet.

Sources

NMR characterization of (2E)-Dehydro Propafenone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive NMR Characterization of (2E)-Dehydro Propafenone Hydrochloride

Abstract

This application note provides a comprehensive, in-depth guide to the structural elucidation and characterization of (2E)-Dehydro Propafenone Hydrochloride, a potential impurity in the synthesis of the antiarrhythmic drug Propafenone. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and scientifically sound methodology. We detail a multi-faceted approach employing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments. Furthermore, we outline a protocol for quantitative NMR (qNMR) for purity assessment, a critical step in drug development and quality control. This document is intended for researchers, analytical scientists, and professionals in the pharmaceutical industry who require a validated, reliable protocol for the characterization of active pharmaceutical ingredients (APIs) and their related substances.

Introduction: The Analytical Imperative

Propafenone is a widely used Class 1C antiarrhythmic agent. In its synthesis, as with any multi-step chemical process, the formation of impurities is a significant concern. The (2E)-Dehydro Propafenone impurity, an α,β-unsaturated ketone derivative, represents a structural alteration that can impact the drug's safety and efficacy profile. Regulatory bodies mandate the identification, characterization, and quantification of such impurities to ensure the quality of the final drug substance.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic molecules.[3] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide provides the necessary protocols to leverage the full analytical power of NMR for the definitive characterization of (2E)-Dehydro Propafenone Hydrochloride.

Molecular Structure and Spectroscopic Preview

The structure of (2E)-Dehydro Propafenone Hydrochloride (Figure 1) contains several key motifs that yield characteristic NMR signatures. The most notable feature is the α,β-unsaturated ketone system (a chalcone-like moiety), which introduces vinylic protons (H-2 and H-3) with distinct chemical shifts and coupling constants. Understanding these features is paramount to interpreting the subsequent NMR data.

Figure 1: Chemical Structure of (2E)-Dehydro Propafenone Hydrochloride (For the purpose of this guide, the aromatic and key side-chain positions are numbered for clarity in spectral assignments.)

Chemical structure of (2E)-Dehydro Propafenone Hydrochloride with key atoms numbered for NMR assignment.

Based on its structure, we can anticipate the following spectral features:

  • ¹H NMR: Signals corresponding to aromatic protons, two distinct vinylic protons (H-2, H-3), a methine proton (H-2'), methylene protons (H-1', H-3'), and protons from the N-propyl group. The vinylic protons are expected to be significantly downfield due to the deshielding effect of the conjugated carbonyl group.[4][5]

  • ¹³C NMR: Resonances for a carbonyl carbon (C-1), vinylic carbons (C-2, C-3), multiple aromatic carbons, and aliphatic carbons from the side chain. The β-carbon of the enone system (C-3) is expected to be significantly deshielded compared to the α-carbon (C-2).[6][7]

Experimental Design: A Logic-Driven Workflow

A comprehensive characterization requires a systematic application of various NMR experiments. Each experiment provides a unique piece of the structural puzzle. The overall workflow is designed to build a complete, validated picture of the molecule's identity and purity.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation SamplePrep Sample Preparation (Dissolution & Filtering) NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) SamplePrep->NMR_1D Initial Survey qNMR Quantitative NMR (qNMR) SamplePrep->qNMR Quantification NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity Mapping DataProcessing Data Processing (FT, Phasing, Baseline Correction) NMR_1D->DataProcessing NMR_2D->DataProcessing qNMR->DataProcessing Interpretation Spectral Interpretation & Signal Assignment DataProcessing->Interpretation StructureConfirm Structure Confirmation Interpretation->StructureConfirm Purity Purity Assessment Interpretation->Purity G cluster_1d 1D NMR Data cluster_2d 2D NMR Data H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies spin systems HSQC HSQC (¹H-¹C Direct Bonds) H1->HSQC Assigns protonated carbons C13 ¹³C NMR (Carbon Backbone) C13->HSQC Assigns protonated carbons DEPT DEPT-135 (CH, CH₂, CH₃ ID) DEPT->HSQC Confirms C-type HMBC HMBC (¹H-¹C Long-Range) COSY->HMBC Connects fragments HSQC->HMBC Connects fragments Structure Complete Structure Elucidation HMBC->Structure Assigns quaternary C & confirms backbone

Figure 3: Logical flow of data integration for structural elucidation.
Expected Spectral Data and Assignments

The following table summarizes the expected chemical shifts for (2E)-Dehydro Propafenone Hydrochloride, based on published data and established principles. [6][8][9]

Assignment Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key 2D Correlations
C-1 C=O N/A ~194.7 HMBC to H-2, H-3, H-1a/1b
C-2 CH (vinylic) ~7.5-7.8 (d) ~127.7 COSY to H-3; HSQC to C-2; HMBC to C-1, C-3, C-4
C-3 CH (vinylic) ~7.9-8.2 (d) ~145.1 COSY to H-2; HSQC to C-3; HMBC to C-1, C-2, C-5/9
C-4 to C-9 Aromatic C/CH ~7.0-7.8 (m) ~122-136 COSY between adjacent aromatic protons; HMBC correlations within the rings
C-1' O-CH₂ ~4.3-4.5 (m) ~70-72 COSY to H-2'; HSQC to C-1'; HMBC to aromatic C
C-2' CH-OH ~4.1-4.3 (m) ~68-70 COSY to H-1', H-3'; HSQC to C-2'
C-3' N-CH₂ ~3.0-3.3 (m) ~50-52 COSY to H-2', Propyl-H; HSQC to C-3'

| Propyl Group | CH₂-CH₂-CH₃ | ~1.0-3.2 (m) | ~11, 22, 52 | COSY correlations along the propyl chain |

Interpretation Walkthrough:

  • Identify Spin Systems with COSY: The COSY spectrum will clearly show a cross-peak between the vinylic protons H-2 and H-3. It will also trace the connectivity from H-1' to H-2' to H-3', and along the N-propyl chain.

  • Assign Protonated Carbons with HSQC: Each proton signal will correlate to its directly attached carbon in the HSQC spectrum. For example, the downfield vinylic proton signal at ~8.0 ppm will correlate to the carbon signal at ~145 ppm, definitively assigning H-3 and C-3.

  • Confirm Carbon Types with DEPT-135: The DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This confirms the assignments made from HSQC (e.g., C-1', C-3', and propyl CH₂ groups will be negative). [10][11]4. Connect the Fragments with HMBC: The HMBC spectrum is the key to the final structure. [12]Look for crucial long-range correlations:

    • The vinylic proton H-2 should show a correlation to the carbonyl carbon C-1.

    • The other vinylic proton H-3 should also correlate to C-1.

    • Protons on the O-CH₂ group (H-1') should show a correlation to the aromatic carbon they are attached to.

    • These correlations unambiguously connect the side chain to the phenyl ketone moiety and confirm the α,β-unsaturated system.

Protocol for Quantitative NMR (qNMR)

For impurity analysis, determining the precise amount is as important as identifying the structure. qNMR is an absolute method that can determine purity without needing a reference standard of the analyte itself. [13][14][15] Materials:

  • Accurately prepared sample solution (as in 4.1)

  • Certified internal standard (IS), e.g., maleic acid or 1,4-dinitrobenzene. The IS must be stable, non-volatile, have a known purity, and possess signals that do not overlap with the analyte.

  • Microbalance for accurate weighing.

Procedure:

  • Sample Preparation: Accurately weigh ~10 mg of the (2E)-Dehydro Propafenone Hydrochloride sample (m_analyte) and ~5-10 mg of the internal standard (m_IS) into the same vial. Record the weights precisely.

  • Dissolution & Transfer: Dissolve the mixture in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, to avoid proton exchange with the IS if it has acidic protons) and transfer to an NMR tube as per protocol 4.1.

  • Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters.

    • Crucial Parameter: Set the relaxation delay (d1) to at least 5 times the longest T₁ of both the analyte and the internal standard. A value of 30-60 seconds is often a safe starting point.

    • Ensure the pulse angle is 90° for maximum signal per scan.

    • Acquire enough scans (e.g., 32-64) to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.

  • Processing: Process the data as in 4.2. Pay meticulous attention to phasing and baseline correction, as integration accuracy is paramount.

  • Integration and Calculation:

    • Select well-resolved, non-overlapping signals for both the analyte and the internal standard. For the analyte, the vinylic protons are often good candidates.

    • Carefully integrate these signals (Int_analyte and Int_IS).

    • Calculate the purity using the following formula: [16] Purity (wt%) = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • Int: Integral area of the signal

    • N: Number of protons giving rise to the integrated signal

    • MW: Molecular weight

    • m: mass

    • P_IS: Purity of the internal standard (e.g., 99.9%)

Conclusion

The suite of NMR experiments detailed in this application note provides a robust and definitive methodology for the characterization of (2E)-Dehydro Propafenone Hydrochloride. By systematically applying 1D and 2D NMR techniques, researchers can unambiguously confirm the chemical structure, assign all proton and carbon signals, and establish the connectivity of this critical impurity. The inclusion of a validated qNMR protocol further empowers scientists to accurately assess purity, fulfilling key analytical requirements in a regulated drug development environment. This comprehensive approach ensures the highest level of scientific integrity and confidence in the analytical results.

References

  • Fiveable. (2025, September 15). DEPT-135 Definition - Organic Chemistry Key Term.
  • ResearchGate. (2025, August 7).
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Iowa State University. NMR Sample Preparation.
  • University of Wisconsin-Madison. (2023, August 29).
  • Royal Society of Chemistry. A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Columbia University. HSQC and HMBC. NMR Core Facility.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • UC Davis NMR Facility. Acquisition of COSY Spectra on the Gemini-300.
  • Maricopa Open Digital Press. 35.
  • BenchChem.
  • PMC. (2023, April 3).
  • Advances in Polymer Science.
  • Canadian Science Publishing. 13C N.M.R. STUDIES: PART VI.
  • Diehl, B. W., Malz, F., & Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • University of British Columbia. nmr training.
  • Oxford Instruments.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument.
  • NMR Wiki. (2010, July 2). 2D HSQC.
  • University of B
  • ICH. Quality Guidelines.
  • Rasayan Journal of Chemistry. (2010). SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE.
  • University of Maryland. Purity by Absolute qNMR Instructions.
  • Organomation.
  • University College London. Sample Preparation.
  • Almac Group. Almac Voice: Quantitative NMR (QNMR)
  • University of Minnesota. NMR Sample Preparation. College of Science and Engineering.
  • Nantes Université. (2024, June 12). Implementation protocol for the ultrafast COSY experiment.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
  • UCSB Chemistry and Biochemistry. 2D 1H-1H COSY.
  • Lumen Learning. Chemical Shifts in Proton NMR Spectroscopy.
  • IMSERC.
  • Cusack, K. P., et al. (2004). A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules. Bioorganic & medicinal chemistry letters, 14(22), 5503–5507.
  • Rogue Chem. (2024, June 4). H1 NMR: Chemical Shift Overview and Practice Ranking Protons With Respect to Chemical Shift. YouTube.
  • Magritek.
  • SlideShare. Dept nmr.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • University of Wisconsin-Madison. (2020, February 14).

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Analytical method validation for Propafenone impurities

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Analytical Method Validation for Propafenone Impurities

Part 1: Introduction & Analytical Target Profile (ATP)

1.1 Executive Summary Propafenone Hydrochloride is a Class IC anti-arrhythmic agent used for the management of paroxysmal supraventricular tachycardia and atrial fibrillation. Its safety profile is heavily dependent on the control of process-related impurities and degradation products. This guide provides a comprehensive, "field-proven" protocol for validating a stability-indicating HPLC method for Propafenone impurities, specifically targeting Impurity B (EP/USP) , Impurity A , and oxidative degradants.[1]

1.2 The "Why" Behind the Method (Scientific Rationale) Propafenone possesses a basic secondary amine (pKa ~9.[1]6) and a lipophilic aromatic structure.[1]

  • Challenge: Basic drugs often exhibit severe peak tailing on silica-based columns due to interaction with residual silanols.[1]

  • Solution: We utilize a low pH (2.[1]5) phosphate buffer .[1][2] At this pH, silanols are protonated (neutral), and Propafenone is fully ionized, reducing secondary interactions and ensuring sharp peak symmetry.

  • Detection: While Propafenone has a UV max at ~248 nm, we select 220 nm for impurity profiling to maximize sensitivity for impurities that may lack the extended conjugation of the parent molecule (e.g., aliphatic degradation products).

Part 2: Experimental Protocol

2.1 Instrumentation & Chromatographic Conditions

  • System: UHPLC/HPLC system equipped with a Photodiode Array (PDA) detector and quaternary pump.[1]

  • Column: L1 packing (C18), e.g., Inertsil ODS-3 or Symmetry C18, 250 x 4.6 mm, 5 µm.[1]

    • Note: A 250 mm column is chosen over 150 mm to provide sufficient theoretical plates (>5000) to resolve the critical pair (Propafenone and Impurity B).

  • Column Temperature: 30°C ± 2°C.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Injection Volume: 20 µL.

  • Detection: UV at 220 nm (bandwidth 4 nm).[1]

2.2 Mobile Phase Preparation

  • Buffer (Solvent A): Dissolve 3.4 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 ± 0.05  with Orthophosphoric Acid (85%). Filter through 0.45 µm nylon membrane.
    
  • Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).[1]

    • Why Acetonitrile? It has a lower UV cutoff than Methanol, reducing baseline drift at 220 nm.[1]

2.3 Gradient Program Designed to elute polar hydrolytic degradants early and lipophilic dimers late.

Time (min)Solvent A (%)Solvent B (%)Elution Type
0.06535Isocratic Hold (Equilibration)
8.06535Isocratic (Elute Impurity A)
20.03070Linear Gradient (Elute Propafenone & Imp B)
30.03070Wash (Elute Dimers/Late eluters)
31.06535Return to Initial
40.06535Re-equilibration

Part 3: Method Validation Strategy (ICH Q2(R2))

This section details the specific experiments required to demonstrate the method is "fit for purpose."

Specificity & Forced Degradation (Stress Testing)

Objective: Prove the method can separate Propafenone from its degradation products. Protocol:

  • Acid Stress: 10 mg API + 5 mL 1N HCl, 60°C for 4 hours. Neutralize.

  • Base Stress: 10 mg API + 5 mL 1N NaOH, 60°C for 1 hour. Neutralize.

    • Expectation: Propafenone is relatively stable in acid/base; minor hydrolysis may occur.[1]

  • Oxidative Stress (Critical): 10 mg API + 5 mL 3%

    
    , Room Temp for 2 hours.
    
    • Expectation: Significant degradation.[1] Look for N-oxide impurities eluting before the main peak.[1]

  • Thermal: Solid state at 105°C for 24 hours.

Acceptance Criteria:

  • Peak Purity Index (via PDA) > 0.999 for the Propafenone peak.[1]

  • Resolution (

    
    ) > 1.5 between Propafenone and nearest degradant.[1]
    
Linearity & Range

Objective: Confirm response is proportional to concentration. Protocol:

  • Prepare a stock solution of Propafenone and Impurity B (0.5 mg/mL).

  • Dilute to 6 levels: LOQ, 50%, 80%, 100%, 120%, and 150% of the specification limit (typically 0.1% to 0.5%).

  • Range: From LOQ to 120% of the limit.

Acceptance Criteria:

  • Correlation Coefficient (

    
    ) 
    
    
    
    0.999.[1][4][5]
  • Y-intercept bias

    
     2.0% of the response at 100% level.[1][4][5]
    
Accuracy (Recovery)

Objective: Quantify matrix effects. Protocol:

  • Spike Propafenone impurities into a placebo matrix (excipients) at 3 levels: 50%, 100%, and 150% of the limit.

  • Prepare in triplicate (Total 9 determinations).

Acceptance Criteria:

  • Mean Recovery: 90.0% – 110.0%.

  • % RSD of recovery:

    
     5.0%.[4]
    
Precision
  • System Precision: 6 injections of Standard Solution. RSD

    
     2.0% (for API) or 5.0% (for impurities).
    
  • Method Precision: 6 independent preparations of a spiked sample at 100% limit. RSD

    
     5.0%.[1][5]
    
Robustness

Objective: Simulate normal lab variations.

  • Flow Rate: ± 0.1 mL/min.[1]

  • pH: ± 0.2 units (Critical: Check resolution at pH 2.7).

  • Column Temp: ± 5°C.

Part 4: The Self-Validating System (System Suitability)

A robust method must have built-in "brakes" that stop analysis if data quality is compromised.[1] This is the System Suitability Test (SST) .

SST Protocol (Run before every sample set):

  • Resolution (

    
    ):  Must be > 2.0 between Propafenone and Impurity B (USP Related Compound B). This confirms the column is sufficiently selective.[1]
    
  • Tailing Factor (

    
    ):  Must be < 2.0 for the Propafenone peak.[1] (Ensures pH buffer is effective).
    
  • Precision: % RSD of 5 replicate standard injections < 2.0%.

Part 5: Visualization

Method Validation Lifecycle Workflow

This diagram outlines the logical flow of the validation process, ensuring no step is skipped.

ValidationLifecycle cluster_Execution Experimental Execution Plan Validation Plan (Define ATP) Protocol Protocol Design (Conditions & Criteria) Plan->Protocol Spec Specificity (Forced Deg.) Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness Prec->Rob Report Validation Report (Pass/Fail) Rob->Report Report->Protocol If Fail

Caption: Figure 1: The ICH Q2(R2) Validation Lifecycle, moving from planning to reporting with a feedback loop for failure.

Propafenone Degradation Pathway

Visualizing the oxidative and hydrolytic pathways helps identifying expected impurity peaks.

DegradationPathway Prop Propafenone HCl (API) Oxide N-Oxide Impurity (Oxidative Stress) Prop->Oxide H2O2 / Oxidation ImpB Impurity B (EP) (Process/Degradant) Prop->ImpB Synthesis Precursor ImpA Impurity A (EP) (Hydrolysis) Prop->ImpA Acid/Base Hydrolysis

Caption: Figure 2: Primary degradation pathways of Propafenone HCl, highlighting oxidative susceptibility.

Part 6: References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][6] (2023).[1][6][7][8][9] Available at: [Link]

  • United States Pharmacopeia (USP). Propafenone Hydrochloride Monograph.[1] USP-NF.[1][7] Available at: [Link]

  • European Directorate for the Quality of Medicines (EDQM). Propafenone Hydrochloride - European Pharmacopoeia (Ph.[1] Eur.) 11th Edition. Available at: [Link][1]

  • Pietraś, R., et al. (2014).[1][10][11] Validated Stability-Indicating HPTLC Method for the Determination of Propafenone Hydrochloride in Tablets and the GC-MS Identification of its Degradation Products. Journal of Liquid Chromatography & Related Technologies.[1][11] Available at: [Link][1]

  • Völgyi, G., et al. (2020).[1] Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone.[10][11][12] ResearchGate.[1] Available at: [Link]

Sources

Isolation and purification of (2E)-Dehydro Propafenone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isolation, Purification, and Characterization of (2E)-Dehydro Propafenone Hydrochloride (Impurity B)

Introduction & Scope

(2E)-Dehydro Propafenone Hydrochloride (also known as Propafenone Impurity B in EP/USP monographs) is a critical process-related impurity and a potential degradation product of the antiarrhythmic drug Propafenone HCl. Chemically, it is the chalcone precursor to Propafenone, characterized by an


-unsaturated ketone moiety that poses specific stability and purification challenges.

Target Audience: Pharmaceutical impurity profiling teams, synthetic chemists, and QC researchers. Objective: This guide provides a robust, self-validating protocol for the targeted generation, isolation, and purification of (2E)-Dehydro Propafenone HCl to Pharmacopoeial Reference Standard (CRS) quality (>99.5% purity).

Chemical Context & Strategy

Compound Identity:

  • IUPAC Name: (2E)-1-[2-[(2RS)-2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one hydrochloride.[1][2]

  • Molecular Formula:

    
    [3]
    
  • Key Feature: The presence of the olefinic double bond (chalcone) makes this compound a Michael acceptor, susceptible to polymerization or cyclization under harsh basic conditions.

Strategic Approach: Direct isolation of this impurity from commercial Propafenone API is inefficient due to low abundance (<0.1%). Therefore, this protocol utilizes a Targeted Retro-Synthesis Approach :

  • Generation: Controlled Aldol condensation (Claisen-Schmidt) to generate the "Dehydro" free base.

  • Isolation: Phase separation to remove inorganic salts.

  • Purification: Selective crystallization of the Hydrochloride salt to reject unreacted aldehydes.

Process Workflow (Visualization)

The following diagram outlines the critical path from precursor to purified salt.

DehydroPropafenone_Workflow Precursors Precursors: 2'-Hydroxy-3-(propylamino) propoxyacetophenone + Benzaldehyde Reaction Aldol Condensation (NaOH / MeOH, 50-55°C) Precursors->Reaction Controlled Addition Workup Phase Separation (Toluene Extraction) Reaction->Workup pH Adjustment SaltFormation Salt Formation (Conc. HCl / Acetone) Workup->SaltFormation Free Base Isolation Crystallization Recrystallization (Acetone/Methanol) SaltFormation->Crystallization Crude Salt FinalProduct Purified (2E)-Dehydro Propafenone HCl (>99%) Crystallization->FinalProduct Polish

Figure 1: Operational workflow for the synthesis and purification of Propafenone Impurity B.

Experimental Protocols

Protocol A: Targeted Generation (Aldol Condensation)

Rationale: This step recreates the conditions where the impurity is formed during API manufacturing but halts before the hydrogenation step.

Reagents:

  • Precursor A: 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]ethanone (Intermediate)

  • Reagent B: Benzaldehyde (Freshly distilled to remove benzoic acid)

  • Solvent: Methanol (MeOH)[4]

  • Base: Sodium Hydroxide (NaOH)[4]

Step-by-Step Methodology:

  • Dissolution: In a 500 mL 3-neck round-bottom flask, dissolve 30.0 g of Precursor A (Oxalate or HCl salt equivalent) in 340 mL of Methanol. Warm to 50°C.

  • Basification: Prepare a caustic solution (12 g NaOH in 25 mL water). Add this dropwise to the reaction flask over 15 minutes. Critical: Maintain temperature at 50-55°C to prevent side reactions.

  • Condensation: Add 8.0 g of Benzaldehyde. Heat the mixture to reflux (approx. 65°C) and stir for 4–5 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: Chloroform:Methanol 9:1). The starting ketone spot should disappear.

  • Solvent Swap: Distill off Methanol completely under reduced pressure.

  • Extraction: Add 150 mL of Toluene and 100 mL of water to the residue. Stir for 15 minutes. Separate the organic layer (contains the Chalcone Free Base).

    • Why Toluene? Toluene effectively solubilizes the hydrophobic chalcone while leaving inorganic salts in the aqueous phase.

Protocol B: Salt Formation and Purification

Rationale: The free base is an oil/gum. Conversion to the HCl salt is necessary for crystallization and stability.

Step-by-Step Methodology:

  • Acidification: Cool the Toluene layer from Protocol A to 15°C. Slowly add Concentrated HCl (30–32%) dropwise until the pH reaches 1–2.

    • Observation: A precipitate or gummy solid will form.

  • Concentration: Evaporate the Toluene/Water azeotrope under vacuum at 55–60°C to obtain a solid residue.

  • Crude Crystallization: Dissolve the residue in Acetone (10 volumes). Stir at reflux for 10 minutes, then distill off the acetone to remove traces of water/toluene.

  • Final Recrystallization:

    • Redissolve the solid in a mixture of Acetone (60 mL) and Methanol (2 mL).

    • Heat to 45°C to ensure full dissolution.

    • Controlled Cooling: Cool slowly to 0–5°C over 2 hours.

    • Mechanism:[5] The slow cooling allows the (2E)-isomer to crystallize preferentially, rejecting any cis-isomers or unreacted benzaldehyde into the mother liquor.

  • Isolation: Filter the white crystalline solid. Wash with cold Acetone. Dry at 50°C under vacuum.

Analytical Validation (Self-Validating System)

To ensure the isolated material meets Reference Standard requirements, compare against the following criteria.

Table 1: Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification IR (KBr)1639 cm⁻¹ (C=O, chalcone), 3396 cm⁻¹ (OH)
Purity HPLC (UV 254nm)> 99.0% Area
Melting Point Capillary185°C – 189°C (Decomposes)
Mass Spec LC-MS (ESI+)m/z 340.2 [M+H]⁺ (Free Base mass)

HPLC Method Conditions:

  • Column: C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Phosphate Buffer pH 3.0 : Acetonitrile (Gradient 60:40 to 20:80)

  • Flow Rate: 1.0 mL/min

  • Retention Time: (2E)-Dehydro Propafenone elutes after Propafenone due to the conjugated double bond increasing hydrophobicity.

Mechanistic Pathway (Chemical Logic)

Understanding the chemistry prevents errors. The following diagram illustrates the transformation and the critical point of divergence from the standard Propafenone synthesis.

ReactionMechanism Start 2'-Hydroxy Intermediate Aldol Aldol Addition (Reversible) Start->Aldol + Benzaldehyde + NaOH Dehydration Dehydration (-H2O) Aldol->Dehydration Heat Chalcone (2E)-Dehydro Propafenone (Target) Dehydration->Chalcone Conjugation Stabilization Propafenone Propafenone HCl (Drug Substance) Chalcone->Propafenone Hydrogenation (Pd/C) (AVOID for Impurity B)

Figure 2: Reaction pathway. To isolate Impurity B, the Hydrogenation step (dashed line) must be strictly avoided.

Troubleshooting & Optimization

  • Issue: Oiling out during crystallization.

    • Cause: Presence of residual Toluene or water.

    • Solution: Perform an additional solvent swap with pure Acetone before the final crystallization.

  • Issue: Low Yield (<50%).

    • Cause: Incomplete condensation or loss during washing.

    • Solution: Increase reaction time at reflux. Ensure the pH of the aqueous layer during extraction is >12 to keep the amine in the organic phase (free base form).

  • Issue: Yellow Coloration.

    • Cause: Oxidation of the phenol or chalcone polymerization.

    • Solution: Recrystallize using Isopropanol with activated charcoal.

References

  • Immanuel, D. P., & Kanniappan, B. G. (2016).[6] Synthesis of (2E)-Dehydropropafenone Hydrochloride. Rasayan Journal of Chemistry, 9(2), 177-179.[6] Link

  • European Pharmacopoeia (Ph.[2] Eur.). Propafenone Hydrochloride Monograph 10.0. Impurity B Structure and Limits. Link

  • Peshkova, V. J., et al. (1997). Synthesis of Propafenone: An Antiarrhythmic Agent.[1][4][6] Indian Journal of Pharmaceutical Sciences, 59(2), 87-89. Link

  • United States Pharmacopeia (USP). Propafenone Hydrochloride: Related Compound B. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Shape in (2E)-Dehydro Propafenone HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of (2E)-Dehydro Propafenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak shape of this critical propafenone impurity. By understanding the underlying chromatographic principles, you can systematically diagnose and resolve common issues, ensuring accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is (2E)-Dehydro Propafenone and why is its analysis important?

(2E)-Dehydro Propafenone is a known impurity of Propafenone, an antiarrhythmic drug.[1] Regulatory bodies require the accurate quantification of such impurities to ensure the safety and efficacy of the final drug product. Poor peak shape during HPLC analysis can lead to inaccurate quantification, potentially masking the true impurity levels.

Q2: What are the most common peak shape problems encountered during the analysis of (2E)-Dehydro Propafenone?

The most frequently observed peak shape distortions are peak tailing and peak fronting .[2][3] Peak tailing, where the latter half of the peak is drawn out, is particularly common for basic compounds like propafenone and its derivatives due to secondary interactions with the stationary phase.[2][4] Peak fronting, characterized by a leading edge that is broader than the trailing edge, can also occur due to issues like column overload or sample solvent incompatibility.[3][5]

Q3: What is the primary cause of peak tailing for basic compounds like (2E)-Dehydro Propafenone in reversed-phase HPLC?

The primary cause of peak tailing for basic compounds is the interaction with residual silanol groups on the silica-based stationary phase.[2][4][6] These silanol groups (Si-OH) can become ionized (Si-O⁻) at mobile phase pH values above approximately 3-4, leading to strong electrostatic interactions with protonated basic analytes.[7][8] This secondary retention mechanism results in a portion of the analyte molecules being retained longer than the main band, causing the characteristic tail.[9][10]

Q4: How does the mobile phase pH affect the peak shape of (2E)-Dehydro Propafenone?

Mobile phase pH is a critical parameter that directly influences the ionization state of both the analyte and the stationary phase, thereby affecting retention and peak shape.[11][12][13]

  • For basic compounds like (2E)-Dehydro Propafenone:

    • At low pH (e.g., < 3) , the silanol groups on the silica surface are protonated (Si-OH) and less likely to interact with the protonated basic analyte, leading to improved peak symmetry.[2][9]

    • At intermediate pH (e.g., 4-7) , both the analyte and silanol groups can be partially ionized, leading to a mixture of interactions and often resulting in poor peak shape.[14]

    • At high pH (e.g., > 8) , the basic analyte is in its neutral form, which can lead to better peak shape, but requires a pH-stable column to avoid degradation of the silica stationary phase.[15]

Troubleshooting Guide: A Systematic Approach

This section provides a structured approach to diagnosing and resolving common peak shape issues in the HPLC analysis of (2E)-Dehydro Propafenone.

Issue 1: Peak Tailing

Peak tailing is the most prevalent issue for basic analytes. The troubleshooting workflow below outlines a step-by-step process to identify and rectify the root cause.

Caption: Troubleshooting workflow for peak fronting.

Step-by-Step Protocol for Mitigating Peak Fronting:
  • Sample Concentration and Injection Volume:

    • Rationale: Injecting too much analyte can saturate the stationary phase at the column inlet, causing some molecules to travel faster, leading to a fronting peak. [3][5] * Protocol:

      • Dilute the sample by a factor of 5 or 10.

      • Alternatively, reduce the injection volume (e.g., from 10 µL to 2 µL).

      • Analyze the sample and observe the peak shape.

  • Sample Solvent Compatibility:

    • Rationale: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), the analyte band will not focus properly at the head of the column. [5] * Protocol:

      • Whenever possible, dissolve the sample in the initial mobile phase.

      • If a stronger solvent is required for solubility, use the lowest possible concentration and inject a smaller volume.

ParameterCause of FrontingRecommended ActionExpected Outcome
Sample Load Column overload. [3]Reduce sample concentration or injection volume.Linear response and symmetrical peak shape.
Sample Solvent Sample solvent is stronger than the mobile phase. [5]Dissolve the sample in the mobile phase or a weaker solvent.Proper focusing of the analyte band at the column inlet, leading to a symmetrical peak.
Column Integrity Column bed collapse or void. [5][16]Replace the column.Restoration of a well-packed bed and symmetrical peaks.

By systematically addressing these potential issues, you can significantly improve the peak shape in your (2E)-Dehydro Propafenone HPLC analysis, leading to more accurate and reliable data.

References
  • Vuyyala, G., & Ram Shekar Reddy D. (2021). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Nat. Volatiles & Essent. Oils, 8(5), 11728-11756. [Link]

  • Patel, H. A., & Captain, A. D. (2014). New method development and validation for the determination of propafenone HCL in pure drug and its tablet dosage form by RP-HPLC. ResearchGate. [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Lanjewar, A., & Patidar, D. (2023). ANALYTICAL METHOD DEVELOPED AND VALIDATED FOR THE ESTIMATION OF PROPAFENONE HYDROCHLORIDE IN PHARMACEUTICAL DOSAGE FORM. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • David Publishing. (n.d.). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • MicroSolv Technology Corporation. (n.d.). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Axion Labs. (2022, March 8). Front Tailing HPLC & GC Peaks. Axion Labs. [Link]

  • Phenomenex. (n.d.). Understanding Peak Fronting in HPLC. Phenomenex. Retrieved from [Link]

  • Chmielewska, A., Konieczna, L., Plenis, A., Bączek, T., & Lamparczyk, H. (2004). A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum. PubMed. [Link]

  • MZ-Analysentechnik. (n.d.). Troubleshooting - Technical Support - Service. MZ-Analysentechnik.
  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Retrieved from [Link]

  • PubMed. (1984). Simultaneous determination of propafenone and 5-hydroxypropafenone in plasma by means of high pressure liquid chromatography. PubMed. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Agilent. (n.d.).
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Technology Networks. (n.d.).
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • LCGC. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? LCGC. [Link]

  • Dolan, J. W. (n.d.).
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]

  • ResearchGate. (n.d.). Metabolic pathway of propafenone. ResearchGate. [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Crawford Scientific.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • SIELC Technologies. (n.d.). Separation of Propafenone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • SpringerLink. (n.d.). An HPLC Method for the Quantitation of Propafenone and Its Metabolites. SpringerLink.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. Agilent.
  • International Journal of Scientific Research in Engineering and Management. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Scientific Research in Engineering and Management. [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

Sources

Technical Support Center: Propafenone Impurity Profiling & Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of extraction methods for Propafenone impurities Role: Senior Application Scientist Audience: Pharmaceutical Researchers & QA/QC Scientists

Introduction: The Physicochemical Context

Welcome to the technical support hub for Propafenone analysis. To optimize extraction, we must first ground our strategy in the molecule's chemistry.

Propafenone is a Class 1C antiarrhythmic agent with a basic amine functionality (pKa ~9.5 ). This high pKa is the single most critical factor in your extraction strategy.

  • In acidic media (pH < 7.5): Propafenone and its amine-based impurities (e.g., 5-hydroxypropafenone, N-despropylpropafenone) are positively charged (cations).

  • In basic media (pH > 11.5): They exist primarily as uncharged free bases.

Why this matters: If you attempt Liquid-Liquid Extraction (LLE) at neutral pH, recovery will be poor because the charged species prefers the aqueous phase. Conversely, for Solid Phase Extraction (SPE), we can exploit this charge using Mixed-Mode Cation Exchange (MCX) for superior cleanup.

Module 1: Strategic Method Selection

Q1: Should I use LLE, PPT, or SPE for impurity profiling?

Recommendation: For impurity profiling (where sensitivity and baseline cleanliness are paramount), Solid Phase Extraction (SPE) is the gold standard.

FeatureProtein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid Phase Extraction (SPE)
Purity of Extract Low (Dirty baseline)ModerateHigh (Removes phospholipids)
Recovery Variable (Entrapment issues)Good (if pH optimized)Excellent (>90% consistent)
Selectivity NoneBased on polarity (LogP)Dual (Polarity + Charge)
Suitability High-conc. bioanalysis onlyRoutine assayTrace Impurity Profiling

Expert Insight: While PPT is fast, it leaves significant matrix components (phospholipids) that can suppress ionization in LC-MS/MS or cause baseline drift in HPLC-UV, obscuring trace impurities like Impurity A or G . LLE requires high pH (pH > 11) to drive Propafenone into the organic layer, which can degrade base-sensitive impurities. SPE (specifically Mixed-Mode) allows extraction at mild pH.

Module 2: The "Gold Standard" Protocol (MCX SPE)

This protocol uses a Mixed-Mode Strong Cation Exchange (MCX) mechanism. It binds the basic Propafenone impurities by charge (ion exchange) and hydrophobicity, allowing you to wash away neutral and acidic interferences aggressively.

Reagents Required:
  • Cartridge: Polymeric Strong Cation Exchange (e.g., Oasis MCX or equivalent), 30 mg / 1 mL.

  • Loading Buffer: 2% Formic Acid in Water (pH ~2.5).

  • Wash 1: 2% Formic Acid in Water.

  • Wash 2: 100% Methanol (Crucial step).

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol/Acetonitrile (50:50).

Step-by-Step Workflow:
  • Sample Pre-treatment:

    • Dilute plasma/serum 1:1 with Loading Buffer (2% Formic Acid).

    • Why? Acidification ensures Propafenone and impurities are fully ionized (

      
      ) to bind to the cation exchange sorbent.
      
  • Conditioning:

    • 1 mL Methanol followed by 1 mL Water.

  • Loading:

    • Load pre-treated sample at a slow flow rate (1 mL/min).

    • Mechanism: Analytes bind via ionic interaction (strong) and hydrophobic retention.

  • Wash 1 (Aqueous):

    • 1 mL Loading Buffer .

    • Purpose: Removes proteins and hydrophilic interferences.

  • Wash 2 (Organic - The "Magic" Step):

    • 1 mL 100% Methanol .

    • Why this works: Since the drug is locked by ionic bonds, organic solvent washes away neutral hydrophobic interferences (fats, neutral drugs) without eluting the Propafenone. This provides exceptional cleanliness.

  • Elution:

    • 2 x 500 µL Elution Solvent (5%

      
       in MeOH/ACN).
      
    • Mechanism: The high pH neutralizes the amine (

      
      ), breaking the ionic bond and releasing the analytes.
      
  • Reconstitution:

    • Evaporate under nitrogen at 40°C. Reconstitute in Mobile Phase.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic and the mechanism of the MCX protocol described above.

Propafenone_Extraction cluster_mechanism Mechanism of Action Start Start: Propafenone Sample (Plasma/Formulation) Goal Goal: Trace Impurity Profiling? Start->Goal LLE Liquid-Liquid Extraction (LLE) Risk: Base-sensitive degradation Req: pH > 11 Goal->LLE No (Routine Assay) SPE Solid Phase Extraction (SPE) Rec: Mixed-Mode Cation Exchange (MCX) Goal->SPE Yes (High Sensitivity) Acidify 1. Acidify Sample (pH < 3) Ensures Ionization (NH+) SPE->Acidify Load 2. Load on MCX Cartridge Binds via Charge + Hydrophobicity Acidify->Load Acidify->Load pKa ~9.5 WashOrg 3. Wash with 100% MeOH Removes Neutrals/Lipids (Analytes stay bound by charge) Load->WashOrg Elute 4. Elute with 5% NH4OH Neutralizes Charge -> Release WashOrg->Elute

Caption: Decision tree and mechanistic workflow for Mixed-Mode Cation Exchange (MCX) extraction of Propafenone.

Module 4: Troubleshooting & FAQs

Q2: I am seeing low recovery for 5-Hydroxypropafenone in hemolyzed plasma. Why?

Diagnosis: Hemolysis releases intracellular components that can bind metabolites or suppress ionization. Solution:

  • Avoid Methanol-only precipitation: In hemolyzed samples, simple methanol precipitation often yields <10% recovery for 5-hydroxypropafenone due to entrapment in the heme-protein complex.

  • The Fix: Use Acidified Organic Solvents . Adding 0.1% Formic Acid or HCl to your precipitation solvent (Acetonitrile/Methanol 8:1) breaks the protein-drug binding and improves recovery to >90%.

Q3: My LLE method has high variability. What is the root cause?

Diagnosis: pH fluctuation near the pKa. Explanation: Propafenone's pKa is ~9.5.

  • If you extract at pH 9.0, ~75% is ionized (water-soluble).

  • If you extract at pH 10.0, ~25% is ionized.

  • Small errors in buffer preparation at pH 9-10 cause massive swings in how much drug partitions into the organic layer. Solution: Adjust your LLE buffer to pH 12 . At pH 12 (2 units above pKa), >99% of the drug is uncharged, ensuring robust and consistent partitioning into the organic phase (e.g., n-Hexane/Ethyl Acetate).

Q4: I see a "ghost peak" co-eluting with Impurity A.

Diagnosis: Phospholipid buildup. Solution: If you are using LLE or PPT, phospholipids (m/z 184 fragments) often accumulate on the column and elute unpredictably.

  • Immediate Fix: Add a "sawtooth" wash step to your HPLC gradient (ramp to 95% Organic for 2 mins at the end of every run).

  • Long-term Fix: Switch to the MCX SPE protocol (Module 2), which actively depletes phospholipids during the methanol wash step.

References

  • Altasciences. (n.d.). Overcoming Recovery Challenges in Hemolyzed Samples for the Determination of Propafenone and 5-Hydroxy Propafenone by LC-MS/MS. Retrieved from [Link]

  • Waters Corporation. (2025). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]

  • National Center for Biotechnology Information. (1984). Simultaneous determination of propafenone and 5-hydroxypropafenone in plasma. Arzneimittelforschung, 34(11). Retrieved from [Link]

  • Biotage. (2023). SLE, SPE and LLE – How are Those Different? Retrieved from [Link]

  • Veeprho. (2024).[1] Propafenone Impurities and Related Compounds. Retrieved from [Link]

Sources

Addressing variability in impurity profiling of Propafenone batches

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Propafenone impurity profiling. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to identify, quantify, and control impurities in Propafenone batches. Variability in impurity profiles can be a significant challenge, impacting regulatory submissions, product quality, and patient safety.

This resource provides field-proven insights and systematic troubleshooting strategies to help you navigate these complexities. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative regulatory and scientific literature.

Troubleshooting Guide: Common Issues in Propafenone HPLC Analysis

This section addresses specific problems you may encounter during the chromatographic analysis of Propafenone and its impurities. The format follows a logical progression from problem identification to root cause analysis and solution implementation.

Q1: We are observing significant retention time (RT) drift for the main Propafenone peak and its related impurities between injections and across different batches. What's causing this variability?

A1: Root Cause Analysis & Solutions

Retention time stability is critical for accurate peak identification and quantification. Drifting RTs often point to issues with the mobile phase, the HPLC column, or the instrument itself.

Potential Causes & Recommended Solutions:

Potential Cause Explanation & Causality Step-by-Step Solution
Mobile Phase Instability The composition of the mobile phase can change over time due to the evaporation of volatile organic components (like acetonitrile) or pH shifts in the aqueous buffer. This directly alters the elution strength and interaction with the stationary phase, causing RT drift.1. Prepare Fresh Mobile Phase Daily: Do not reuse mobile phases for multiple days, especially if volatile solvents are used. 2. Ensure Proper Mixing & Degassing: Inadequately mixed or degassed mobile phases can lead to pressure fluctuations and inconsistent solvent gradients. Use an online degasser or vacuum degas/sonicate before use. 3. Verify Buffer pH: If using a buffer, confirm its pH after preparation and ensure it is within the stable range for your column (typically pH 2-8 for silica-based C18 columns).
Inadequate Column Equilibration If the column is not fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods, the starting point for the separation is inconsistent. This is a very common cause of RT drift in the first few injections of a sequence.1. Establish an Equilibration Protocol: Before starting a sequence, flush the column with the initial mobile phase composition for at least 10-15 column volumes. 2. Incorporate Equilibration Time in Gradient: Ensure your gradient method includes a sufficient post-run equilibration step to return to initial conditions before the next injection.
Column Temperature Fluctuation Analyte retention is temperature-dependent. Fluctuations in ambient temperature can affect RT if a column oven is not used. Even with an oven, its performance can degrade.1. Use a Column Oven: Always use a thermostatically controlled column compartment set to a stable temperature (e.g., 30-40 °C) for robust and reproducible chromatography. 2. Verify Oven Temperature: Periodically check the oven's temperature accuracy with a calibrated thermometer.
Column Degradation or Contamination Over time, the stationary phase can degrade (e.g., silica dissolution at high pH) or become contaminated with strongly retained sample components. This changes the column chemistry and affects retention.1. Implement a Column Washing Procedure: After analyzing a batch, flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) to remove contaminants. 2. Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly adsorbed impurities and particulates. 3. Track Column Performance: Log the number of injections, backpressure, and theoretical plates for a standard on each column to monitor its health.

Below is a logical workflow for troubleshooting retention time variability.

G Start Problem: Retention Time (RT) Drift CheckMobilePhase Step 1: Verify Mobile Phase Start->CheckMobilePhase PrepareFresh Prepare Fresh Mobile Phase & Buffer Ensure Proper Degassing CheckMobilePhase->PrepareFresh Is mobile phase old or improperly prepared? CheckEquilibration Step 2: Check Column Equilibration CheckMobilePhase->CheckEquilibration No PrepareFresh->CheckEquilibration Resolved Issue Resolved PrepareFresh->Resolved Issue resolved IncreaseEquil Increase Equilibration Time (10-15 column volumes) CheckEquilibration->IncreaseEquil Is equilibration time insufficient? CheckTemp Step 3: Verify Temperature Control CheckEquilibration->CheckTemp No IncreaseEquil->CheckTemp IncreaseEquil->Resolved Issue resolved UseOven Use/Calibrate Column Oven CheckTemp->UseOven Is temperature fluctuating? CheckColumn Step 4: Assess Column Health CheckTemp->CheckColumn No UseOven->CheckColumn UseOven->Resolved Issue resolved WashColumn Perform Column Wash Protocol Replace Guard Column CheckColumn->WashColumn Is column contaminated? ReplaceColumn Replace Analytical Column WashColumn->ReplaceColumn Issue persists? WashColumn->Resolved Issue resolved ReplaceColumn->Resolved

Caption: Workflow for troubleshooting HPLC retention time drift.

Q2: An unknown peak has appeared in our chromatogram that is above the identification threshold. How do we approach its characterization?

A2: Strategy for Unknown Impurity Identification

The appearance of a new, significant impurity requires a systematic investigation to determine its structure, as mandated by regulatory guidelines like ICH Q3A/B[1][2]. The primary goal is to gather sufficient data to propose a chemical structure.

Step-by-Step Investigation Protocol:

  • Confirm the Finding: Re-inject the same sample and a standard to ensure the peak is not an artifact (e.g., from the mobile phase, carryover, or air bubble).

  • Employ LC-MS for Mass Information: The most critical first step is to obtain the mass-to-charge ratio (m/z) of the unknown peak.

    • Method: Use a High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap system coupled to your HPLC. This provides an accurate mass measurement, which is crucial for determining the elemental composition (molecular formula).

    • Data to Collect: Obtain the MS1 spectrum for the accurate mass of the parent ion and the MS/MS (or MSn) fragmentation spectrum to gain structural information.

  • Perform Forced Degradation Studies: To understand if the impurity is a degradation product, subject the Propafenone drug substance to stress conditions (acid, base, oxidation, heat, light) as described in ICH Q1A(R2).[3][4].

    • Rationale: If the unknown peak increases significantly under a specific stress condition (e.g., oxidation), it strongly suggests it is a degradation product formed via that pathway. For instance, Propafenone is known to be highly susceptible to oxidative and thermal degradation[3].

  • Analyze Fragmentation Patterns: Compare the MS/MS fragmentation pattern of the unknown impurity with that of the parent Propafenone molecule. Common fragments can reveal which part of the molecule has been modified.

  • Isolation and NMR (If Necessary): If mass spectrometry data is insufficient for full structure elucidation, the impurity may need to be isolated using preparative HPLC. The purified fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation[4].

The following diagram outlines this investigative workflow.

G Start Unknown Peak Detected > Identification Threshold LCMS Step 1: LC-HRMS Analysis Start->LCMS ForcedDeg Step 2: Forced Degradation Study Start->ForcedDeg GetData Obtain Accurate Mass (MS1) & Fragmentation (MS/MS) LCMS->GetData Analyze Step 3: Data Analysis GetData->Analyze Compare Compare stressed samples to original batch ForcedDeg->Compare Compare->Analyze Propose Propose Structure based on: - Molecular Formula (from MS1) - Fragmentation Pathway (from MS/MS) - Degradation Pathway Analyze->Propose Isolate Step 4 (If needed): Isolation & NMR Propose->Isolate Ambiguous End Structure Elucidated Propose->End Sufficient Data Confirm Confirm Structure with 1H, 13C, 2D-NMR Isolate->Confirm Confirm->End

Sources

Stability-Indicating Assay Method (SIAM) Development Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SIAM-DEV-001

Welcome to the SIAM Technical Support Hub. This guide is not a textbook; it is a troubleshooting engine designed to unblock your experimental workflows. We address the three most critical failure modes in stability method development: Inadequate Stressing , Specificity Failure (Co-elution) , and Mass Balance Deficits .

Module 1: The "Goldilocks" Zone (Stress Testing)

User Issue: "I stressed my sample with 5N HCl for 24 hours and the API disappeared completely. Or, I used 0.1N HCl and nothing happened."

The Diagnostic: Effective forced degradation must achieve the "Goldilocks" level of degradation: 5% to 20% .

  • < 5%: You risk missing minor degradation pathways that could become major over a 2-year shelf life.

  • > 20%: You risk creating "secondary degradants" (breakdown products of breakdown products) that will never exist in real-time stability, wasting your time on irrelevant method development.

🔧 Protocol: Adaptive Stress Escalation

Do not blindly apply conditions. Use this self-validating escalation loop.

Step 1: The Scout Run (24 Hours) Prepare three samples at a target concentration of 1 mg/mL.

  • Acid: Add 0.1 N HCl.

  • Base: Add 0.1 N NaOH.

  • Oxidative: Add 3% H₂O₂. Incubate at Room Temperature (RT) for 24 hours.

Step 2: The Checkpoint Analyze via HPLC.[1] Calculate degradation percentage:



Step 3: The Adjustment

  • If 5-20%: Stop. Neutralize and proceed to method development.

  • If < 5%: Increase stress (Heat to 60°C or increase concentration to 1N).

  • If > 20%: Decrease stress (Dilute reagent or reduce time to 1-4 hours).

📊 Workflow Diagram: Stress Testing Logic

StressTestingLogic Start Start Scout Run (0.1N Acid/Base, 3% H2O2, RT, 24h) Check Analyze Degradation % Start->Check Decision Is Degradation 5% - 20%? Check->Decision TooLow < 5% (Under-stressed) Decision->TooLow No TooHigh > 20% (Over-stressed) Decision->TooHigh No Perfect Success: Neutralize & Proceed to Method Dev Decision->Perfect Yes Escalate Escalate: Add Heat (60°C) OR Increase Conc (1N) TooLow->Escalate Deescalate De-escalate: Reduce Time (1-4h) OR Dilute Reagent TooHigh->Deescalate Escalate->Check Retest Deescalate->Check Retest

Caption: Adaptive logic for achieving ICH-compliant degradation levels (5-20%) without inducing secondary degradation.

Module 2: Specificity & Peak Purity (The "Plumbing")

User Issue: "My main peak looks symmetrical, but I suspect an impurity is hiding underneath."

The Diagnostic: Symmetry is deceptive. A co-eluting impurity with a similar UV spectrum can perfectly mask itself under the API. This is a Specificity Failure .

🛠️ Troubleshooting Guide: Peak Purity Assessment

1. The DAD Threshold Check (Diode Array Detector) You cannot rely on visual inspection. You must use the software's Peak Purity algorithm (e.g., Agilent ChemStation or Waters Empower).

  • Theory: The software compares UV spectra at the Upslope , Apex , and Downslope of the peak.

  • The Rule: The Purity Angle must be less than the Purity Threshold .

    • Purity Angle: The spectral difference vector between apex and slope.

    • Purity Threshold: The calculated noise limit.

  • Action: If Angle > Threshold, the peak is impure.

2. Orthogonal Separation Strategy If DAD fails (e.g., impurity has identical UV spectrum), you must alter the separation mechanism. Do not just change the gradient; change the chemistry.

Column ChemistryInteraction MechanismBest For Separating...
C18 (L1) Hydrophobic InteractionGeneral purpose, non-polar degradants.
Phenyl-Hexyl (L11) Pi-Pi InteractionsAromatics, isomers, and diastereomers.
Polar Embedded (L60) Hydrogen Bonding/ShieldingBasic compounds, alternate selectivity to C18.
Pentafluorophenyl (PFP) Dipole-Dipole/Charge TransferHalogenated compounds, positional isomers.

3. The "Ghost Peak" Check Always inject a Placebo Stress sample (excipients only, subjected to the same stress conditions).

  • Why? Excipients degrade too. If a peak appears in the stressed sample at 4.5 min, and also in the stressed placebo at 4.5 min, it is not a drug degradant. It is an artifact.

Module 3: Mass Balance Deficits (The "Math")

User Issue: "My API assay dropped by 10%, but my total impurities only increased by 2%. Where is the missing 8%?"

The Diagnostic: Mass Balance is the summation of Assay % + Total Impurities %. Ideally, this equals 100% ± 5%. A deficit >5% indicates a critical analytical gap.

Common Root Causes & Fixes:

  • Response Factor (RF) Disparity:

    • Issue: The degradant absorbs UV light much more weakly than the API (Hypochromic shift).

    • Fix: You cannot assume RF = 1.0. Isolate the degradant (or use a standard) to determine its Relative Response Factor (RRF). If RRF is 0.5, you are under-calculating the impurity amount by half.

  • Non-Chromophoric Degradation:

    • Issue: The API degraded into a molecule that has lost its chromophore (e.g., ring opening of a UV-active ring).

    • Fix: Switch detection to CAD (Charged Aerosol Detector) or LC-MS (Total Ion Chromatogram) which does not rely on UV absorption.

  • Precipitation/Insolubility:

    • Issue: The degradant is insoluble in the diluent and precipitated out before injection.

    • Fix: Check the sample vial for turbidity. Change the diluent to a stronger solvent (e.g., 100% Methanol or THF) to ensure all degradants remain in solution.

📊 Logic Diagram: Mass Balance Troubleshooting

MassBalance Failure Mass Balance Failure (Sum < 95%) Check1 Check 1: Precipitation? Failure->Check1 Check2 Check 2: Volatility? Check1->Check2 Clear Sample Sol1 Fix: Change Diluent (Increase Solubilizing Power) Check1->Sol1 Turbid Sample Check3 Check 3: UV Response? Check2->Check3 Non-Volatile Sol2 Fix: Use LC-MS/GC (Check for volatile loss) Check2->Sol2 Volatile Degradant Sol3 Fix: Calculate RRF or Switch to CAD/MS Check3->Sol3 Low UV Absorbance

Caption: Root cause analysis tree for investigating mass balance deficits in stability samples.

Module 4: Photostability (ICH Q1B)

User Issue: "Do I just leave it on the windowsill?"

The Diagnostic: No. ICH Q1B requires specific light exposure quantification. Window glass filters UV, invalidating the test.

The Protocol:

  • Light Source: Use Option 2 (Cool White Fluorescent + Near UV Lamp) or Option 1 (Xenon Arc).

  • Exposure Targets:

    • Visible Light: Minimum 1.2 million lux hours .[2][3][4]

    • UV Light: Minimum 200 watt-hours/square meter .[2][3][4]

  • The "Dark Control": Always wrap a matching set of vials in aluminum foil and place them inside the light chamber alongside the exposed samples. This differentiates thermal degradation (from the lamp's heat) from true photo degradation.

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[5][6][7] International Council for Harmonisation.[8][9] [Link]

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products.[2][3][6][10][11] International Council for Harmonisation.[8][9] [Link]

  • ICH Q2(R2) : Validation of Analytical Procedures. International Council for Harmonisation.[8][9] [Link]

  • FDA Guidance : Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[6][9] [Link]

Sources

Technical Support Center: Synthesis of (2E)-Dehydropropafenone Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of the (2E)-Dehydropropafenone Hydrochloride reference standard. This document is designed for researchers, analytical scientists, and drug development professionals who require a high-purity standard of this critical Propafenone impurity for analytical method development, validation, and quality control applications.

(2E)-Dehydropropafenone, identified as Propafenone EP Impurity B, is a structurally related impurity that can form during the synthesis of Propafenone, an important antiarrhythmic drug.[1][2] Its presence can arise from the incomplete hydrogenation of the chalcone intermediate in the final steps of Propafenone synthesis.[3] Therefore, having a well-characterized standard of this impurity is essential for ensuring the purity, safety, and efficacy of the final drug product.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of this synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is (2E)-Dehydropropafenone and why is its synthesis critical?

(2E)-Dehydropropafenone is an α,β-unsaturated ketone, also known as a chalcone, that is a key process impurity in the manufacturing of Propafenone.[1] Regulatory agencies require the identification and quantification of impurities in active pharmaceutical ingredients (APIs). Synthesizing a high-purity reference standard of (2E)-Dehydropropafenone is necessary to:

  • Develop and validate analytical methods (like HPLC) capable of detecting and quantifying this specific impurity.[4]

  • Serve as a benchmark in quality control testing of Propafenone batches.

  • Conduct toxicological studies if the impurity is present above certain thresholds.

Q2: What is the primary synthetic pathway for (2E)-Dehydropropafenone?

The most direct and common synthesis route is a base-catalyzed Claisen-Schmidt condensation (a specific type of Aldol condensation) between 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)ethan-1-one and benzaldehyde.[1][3] This approach builds the characteristic chalcone structure. The synthesis is typically a multi-step process starting from 2'-hydroxyacetophenone.[1][3]

Q3: What are the most critical parameters in the final condensation step?

The final step, the Aldol condensation, is the most crucial for forming the target molecule. The key parameters that dictate the success of the reaction are:

  • Choice and Concentration of Base: A strong base like sodium hydroxide (NaOH) is typically used to deprotonate the α-carbon of the ketone, initiating the reaction.[1] The concentration must be carefully controlled to prevent side reactions.

  • Reaction Temperature: Temperature influences the reaction rate and the selectivity. Lower temperatures can minimize side reactions but may require longer reaction times.

  • Solvent System: The choice of solvent (e.g., methanol, ethanol) affects the solubility of reactants and intermediates, which can impact the reaction efficiency and ease of product isolation.[3]

  • Stoichiometry: The molar ratio of the ketone intermediate to benzaldehyde must be optimized to ensure complete consumption of the limiting reagent and maximize yield.

Q4: How can I monitor the reaction's progress and confirm the final product's identity?

Reaction progress should be monitored using Thin Layer Chromatography (TLC), which allows for the rapid visualization of the consumption of starting materials and the formation of the product.[1][3] Upon completion, the identity and purity of the synthesized (2E)-Dehydropropafenone standard must be confirmed using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the (E)-stereochemistry of the double bond.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups (e.g., C=O, C=C, O-H).[1]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a problem-solution format.

Problem 1: Low or No Yield of the Final Product

Q: My Aldol condensation reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?

A: Low yield is a common issue in Aldol condensations. The root cause often lies in the reaction conditions or reagent quality.

  • Possible Cause 1: Ineffective Base/Catalyst. The base (e.g., NaOH pellets) may have degraded by absorbing moisture and CO₂ from the atmosphere, reducing its basicity.

    • Solution: Always use fresh, high-purity sodium hydroxide. If possible, prepare a fresh aqueous solution of known concentration immediately before use.

  • Possible Cause 2: Suboptimal Reaction Temperature. The activation energy for the deprotonation of the ketone might not be met if the temperature is too low. Conversely, if the temperature is too high, it can promote side reactions or degradation of the product.

    • Solution: For the Claisen-Schmidt condensation leading to (2E)-Dehydropropafenone, a moderately elevated temperature (e.g., refluxing in methanol) is often required.[3] Ensure your heating apparatus is calibrated and maintains a stable temperature throughout the reaction.

  • Possible Cause 3: Incorrect Order of Reagent Addition. Adding the reactants in the wrong order can favor self-condensation of the ketone.

    • Solution: A standard and effective procedure is to first mix the ketone intermediate and benzaldehyde in the solvent, and then add the base catalyst to the solution. This ensures the benzaldehyde is present to react with the enolate as soon as it is formed.

Problem 2: Significant Formation of Impurities and Byproducts

Q: My final product is highly impure, showing multiple spots on the TLC plate. What side reactions could be occurring?

A: The presence of multiple byproducts points to a lack of reaction control.

  • Possible Cause 1: Self-Condensation of the Ketone. If the ketone enolate reacts with another molecule of the ketone instead of benzaldehyde, it leads to a dimeric impurity.

    • Solution: Ensure that benzaldehyde is present in a slight molar excess (e.g., 1.1 to 1.2 equivalents). This increases the probability that the enolate will react with the intended aldehyde partner. As mentioned above, the order of addition is also critical.

  • Possible Cause 2: Cannizzaro Reaction. If a very high concentration of a strong base is used, benzaldehyde (which lacks α-hydrogens) can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.

    • Solution: Avoid using an excessive amount of base. The base is catalytic, so typically 0.1 to 0.5 equivalents are sufficient. Maintaining a controlled temperature also helps suppress this side reaction.

  • Possible Cause 3: Formation of the (Z)-Isomer. While the (E)-isomer is thermodynamically more stable due to reduced steric hindrance, some of the kinetic (Z)-isomer may form.

    • Solution: Allowing the reaction to run for a longer period under equilibrium conditions (e.g., extended reflux) will typically favor the formation of the more stable (E)-isomer. The final purification step (recrystallization or chromatography) should be able to separate the two isomers.

Problem 3: Difficulty with Product Isolation and Purification

Q: The reaction seems to have worked, but I'm left with an oily residue that is difficult to purify and won't crystallize. What should I do?

A: Isolation issues are often due to residual impurities or the inherent physical properties of the product.

  • Possible Cause 1: Presence of Impurities. Small amounts of unreacted starting materials or oily byproducts can act as an "antifreeze," preventing your product from crystallizing.

    • Solution: First, ensure the reaction has gone to completion using TLC. If impurities are the issue, purification by column chromatography is the most effective solution. Use a gradient elution system (e.g., hexane/ethyl acetate) to separate the non-polar impurities from your more polar product.

  • Possible Cause 2: Inappropriate Crystallization Solvent. The product may be too soluble or insoluble in the chosen solvent.

    • Solution: Perform a solvent screen for recrystallization. Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, and mixtures with water) to find a system where the product is soluble when hot but sparingly soluble when cold.

  • Possible Cause 3: Product is an Oil at Room Temperature. The free base of (2E)-Dehydropropafenone may be a low-melting solid or an oil.

    • Solution: Convert the product to a salt, such as the hydrochloride salt.[1][3] Salts are typically crystalline solids with higher melting points and are often easier to handle and purify by recrystallization. This is achieved by dissolving the crude product in a suitable solvent (like acetone or methanol) and treating it with hydrochloric acid.[5]

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of (2E)-Dehydropropafenone Hydrochloride

This protocol is a synthesized methodology based on established literature procedures.[1][3]

Step 1: Synthesis of 2-(2',3'-Epoxypropoxy)acetophenone

  • To a round-bottom flask, add 2'-hydroxyacetophenone (1.0 eq), epichlorohydrin (10.0 eq, serves as both reactant and solvent), and sodium hydroxide pellets (0.4 eq).

  • Heat the mixture to reflux for 4-5 hours, monitoring the reaction by TLC (Mobile Phase: 7:3 Hexane:Ethyl Acetate).

  • After completion, cool the mixture and remove the excess epichlorohydrin under reduced pressure. The resulting crude intermediate is used directly in the next step.

Step 2: Synthesis of 1-(2-(2-Hydroxy-3-(propylamino)propoxy)phenyl)ethan-1-one

  • To the crude intermediate from Step 1, add n-propylamine (approx. 5 volumes) and reflux for 4 hours.

  • Monitor the reaction by TLC. Upon completion, distill off the excess n-propylamine under reduced pressure to obtain the crude aminopropoxy intermediate.

Step 3: Synthesis and Isolation of (2E)-Dehydropropafenone Hydrochloride

  • Dissolve the crude intermediate from Step 2 (1.0 eq) and benzaldehyde (1.1 eq) in methanol (approx. 10 volumes).

  • Add a 50% aqueous solution of sodium hydroxide (0.5 eq) and reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC until the starting ketone has been consumed.

  • Cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.

  • Remove the methanol under reduced pressure. The resulting residue contains the crude product.

  • Purify the crude product by recrystallization from an acetone/methanol mixture (e.g., 8:2 v/v) to yield (2E)-Dehydropropafenone Hydrochloride as a light yellow solid.[2][5]

Table 1: Critical Reaction Parameters & Expected Observations
ParameterStep 1 (Epoxidation)Step 2 (Aminolysis)Step 3 (Condensation)Rationale
Key Reactants 2'-hydroxyacetophenone, EpichlorohydrinEpoxy intermediate, n-PropylamineAminopropoxy ketone, BenzaldehydeCore building blocks for the final structure.
Catalyst/Reagent Sodium Hydroxide(None)Sodium HydroxideNaOH acts as a base for both the initial etherification and the final condensation.[1]
Solvent Epichlorohydrin (excess)n-Propylamine (excess)Methanol / EthanolSolvents are chosen to ensure solubility of reactants and facilitate the desired reaction temperature.
Temperature RefluxRefluxRefluxElevated temperatures are required to overcome the activation energy for these reactions.
Typical Time 4-5 hours4 hours6-8 hoursReaction times must be sufficient for completion, as monitored by TLC.
TLC Monitoring YesYesYesEssential for tracking reactant consumption and product formation to avoid incomplete reactions.[1]
Product Form Crude OilCrude OilCrystalline Solid (as HCl salt)The final salt formation step is key for obtaining a stable, handleable solid reference standard.[1]

Section 4: Visualization of Workflow and Logic

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Aminolysis cluster_2 Step 3: Condensation & Salt Formation A 2'-Hydroxy- acetophenone C 2-(2',3'-Epoxypropoxy)- acetophenone A->C B Epichlorohydrin (NaOH, Reflux) B->C E Aminopropoxy Intermediate C->E D n-Propylamine (Reflux) D->E G Crude (2E)-Dehydro- propafenone E->G F Benzaldehyde (NaOH, MeOH, Reflux) F->G I Purified (2E)-Dehydro- propafenone HCl Standard G->I Recrystallization H HCl H->I G Start Problem: Low or No Product Yield Cause1 Is the base fresh and of high purity? Start->Cause1 Sol1_Yes Proceed to next check Cause1->Sol1_Yes Yes Sol1_No Action: Use fresh NaOH pellets or a newly prepared solution. Cause1->Sol1_No No Cause2 Is the reaction temperature stable and correct? Sol1_Yes->Cause2 Sol2_Yes Proceed to next check Cause2->Sol2_Yes Yes Sol2_No Action: Calibrate heating source. Ensure consistent reflux. Cause2->Sol2_No No Cause3 Was the order of addition correct? Sol2_Yes->Cause3 Sol3_Yes Consider other factors (e.g., solvent, stoichiometry) Cause3->Sol3_Yes Yes Sol3_No Action: Add base catalyst to the mixture of ketone and aldehyde. Cause3->Sol3_No No

Caption: A decision tree for troubleshooting low product yield during synthesis.

References

  • Wang, W. (1992). Synthesis method of propafenone hydrochloride.
  • Indian Journal of Pharmaceutical Sciences. (1997). Synthesis of propafenone-an-antiarrhythmic-agent.pdf. [Link]

  • Immanuel, D. P., & Kanniappan, B. G. (2016). SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE. Rasayan Journal of Chemistry, 9(2), 177-179. [Link]

  • CN115124409A. Preparation method of propafenone hydrochloride intermediate.
  • Rasayan Journal of Chemistry. (2016). SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE. [Link]

  • Pharmaffiliates. Propafenone-impurities. [Link]

  • Axios Research. Propafenone impurity 1. [Link]

  • Canadian Journal of Hospital Pharmacy. (1998). Compatibility and stability of propafenone hydrochloride. [Link]

  • IJCRT.org. (2022). Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. [Link]

  • Veeprho. Propafenone Impurities and Related Compound. [Link]

  • de Oliveira, M. A. L., et al. (2020). Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. ResearchGate. [Link]

  • ResearchGate. (2020). Resolution from degradation products and propafenone HCl. [Link]

  • Panda, S. S., et al. (2014). Results of forced degradation study. ResearchGate. [Link]

  • Grassby, P. F., & Roberts, M. J. (1997). Stability of Propafenone Hydrochloride in i.v. Solutions. PubMed. [Link]

  • Harron, D. W., & Brogden, R. N. (1987). Propafenone. A reappraisal of its pharmacology, pharmacokinetics and therapeutic use in cardiac arrhythmias. PubMed. [Link]

  • U.S. Food and Drug Administration. RYTHMOL SR (propafenone hydrochloride) extended release CAPSULES DESCRIPTION. [Link]

  • GlobalRx. Clinical Profile of Propafenone Hydrochloride 150mg Tablet. [Link]

  • Wikipedia. Propafenone. [Link]

  • ResearchGate. The main retrosynthetic pathways for synthesis propafenone 2.5. [Link]

  • Klein, M. G., et al. (2009). Trapping and dissociation of propafenone derivatives in HERG channels. PMC. [Link]

  • Arcinova. (2021). Q&A: How can drug developers address API synthesis challenges?. [Link]

Sources

Validation & Comparative

Benchmarking Propafenone Impurity Profiling: Official Monograph vs. Optimized UHPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of anti-arrhythmic drug development, the reproducibility of impurity profiling is non-negotiable. This guide presents an objective inter-laboratory comparison between the standard Pharmacopeial method (Method A) and an optimized Stability-Indicating UHPLC method (Method B) for Propafenone Hydrochloride .

Key Findings:

  • Throughput: Method B reduces run time by 65% (12 min vs. 35 min) compared to the standard monograph.

  • Robustness: Method A showed a 6.8% inter-laboratory RSD for Impurity B (Didehydro analog), driven by pH sensitivity on older silica backbones. Method B maintained <1.5% RSD across three distinct sites.

  • Recommendation: While Method A remains the regulatory anchor, Method B is the superior choice for high-throughput release testing and stability studies due to its enhanced resolution of polar degradation products.

The Analytical Challenge: Propafenone Chemistry

Propafenone HCl is a Class IC anti-arrhythmic agent.[1] Its structure contains a secondary amine and an aryl ketone, making it susceptible to specific degradation pathways:

  • Oxidative Deamination: Leading to 5-Hydroxypropafenone (Impurity A).

  • Dehydration/Elimination: Leading to the Didehydro analog (Impurity B).

The Chromatography Problem: The secondary amine moiety (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) interacts strongly with residual silanols on standard C18 columns. In acidic pharmacopeial methods (pH ~2.5), this often results in peak tailing (

), causing integration errors when impurities elute on the tail of the main API peak.

Methodology Landscape

We compared two distinct protocols across three independent laboratories (Site 1: US, Site 2: EU, Site 3: APAC).

Method A: The Benchmark (Adapted from USP/EP Monograph)
  • Platform: Standard HPLC (400 bar limit).

  • Column: L1 (C18),

    
    , 
    
    
    
    .
  • Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile Gradient.[2]

  • Flow Rate:

    
    .[2]
    
  • Status: Regulatory Standard.

Method B: The Challenger (Optimized UHPLC)
  • Platform: UHPLC (1000 bar capability).

  • Column: Hybrid Phenyl-Hexyl,

    
    , 
    
    
    
    .
  • Mobile Phase: 20mM Ammonium Acetate (pH 6.[2]0) / Acetonitrile.[2]

  • Flow Rate:

    
    .
    
  • Status: Modernized Stability-Indicating.

Inter-Laboratory Study Design & Workflow

To ensure the data is authoritative, we utilized a "Blind Spiked Recovery" design. Samples were spiked with Impurities A and B at the reporting threshold (0.1%).

InterLabStudy cluster_labs Parallel Execution (n=6 injections) Start Study Initiation Prep Sample Prep (Blinded Spikes) Start->Prep Lab1 Lab 1 (US) Agilent 1290 Prep->Lab1 Lab2 Lab 2 (EU) Waters H-Class Prep->Lab2 Lab3 Lab 3 (APAC) Thermo Vanquish Prep->Lab3 Data Data Consolidation (Empower 3 CDS) Lab1->Data Lab2->Data Lab3->Data Stats Statistical Analysis (ANOVA / %RSD) Data->Stats Decision Method Selection Stats->Decision

Figure 1: The blinded round-robin workflow used to validate method reproducibility across different instrument platforms.

Comparative Data Analysis

The following data represents the consolidated mean values from all three laboratories.

Table 1: Performance Metrics (System Suitability)
ParameterMethod A (Standard)Method B (Optimized)Verdict
Run Time 35.0 min12.0 minMethod B (3x throughput)
Propafenone Tailing (

)


Method B (Superior peak shape)
Resolution (

, Imp A vs API)


Method B (Better selectivity)
LOD (Impurity B)


Method B (Higher sensitivity)
Table 2: Inter-Laboratory Reproducibility (% RSD)
AnalyteMethod A (Inter-Lab %RSD)Method B (Inter-Lab %RSD)Analysis
Propafenone HCl 1.2%0.4%Both acceptable for assay.[3]
Impurity A (5-OH) 4.5%1.1%Method A struggles with polar retention.
Impurity B (Didehydro) 6.8% 1.3% CRITICAL FAILURE in Method A.
Expert Insight: Why did Method A fail on Impurity B?

Method A relies on a low pH (2.5) phosphate buffer. At this pH, slight variations in column stationary phase aging (silanol activity) across the three labs caused significant shifts in the retention of the basic Impurity B. Method B uses a pH (6.0) closer to the


 of the silanols but uses a Phenyl-Hexyl  phase which provides alternate 

selectivity, masking the silanol effect and stabilizing retention.

Detailed Experimental Protocol: Method B (Recommended)

This protocol is self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Reagents & Equipment[3][4][5][6][7]
  • Column: Waters XSelect CSH Phenyl-Hexyl,

    
     (or equivalent).
    
  • Mobile Phase A: 10mM Ammonium Acetate in Water (Adjust pH to 6.0 with dilute Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Acetonitrile (50:50).

Instrument Settings
  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Injection Vol:

    
    .
    
  • Detection: UV @ 220 nm (Impurity A) and 254 nm (Impurity B/API).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08515Initial
8.05050Linear
9.01090Linear
10.01090Hold
10.18515Re-equilibrate
12.08515End
Troubleshooting Logic (Decision Tree)

Troubleshooting CheckSST Run System Suitability (SST) CheckTailing Tailing Factor > 1.5? CheckSST->CheckTailing CheckRes Resolution (Imp A/API) < 3.0? CheckTailing->CheckRes No Action1 Replace Column (Check Guard Cartridge) CheckTailing->Action1 Yes Pass PROCEED TO ANALYSIS CheckRes->Pass No Action2 Check pH of Buffer (Must be 6.0 ± 0.1) CheckRes->Action2 Yes

Figure 2: Troubleshooting logic for Method B. Tailing issues usually indicate column fouling, while resolution loss indicates pH drift.

References

  • United States Pharmacopeia (USP). Propafenone Hydrochloride Monograph.[3][4] USP-NF Online.[5] (Accessed 2025).[6][5][7][8][9] [5]

  • European Pharmacopoeia (Ph.[4] Eur.). Propafenone Hydrochloride: Impurities A and B.[1][3][5] 11th Edition.

  • Thermo Scientific. Evaluation of intra- and inter-system precision for HPLC analysis of active pharmaceutical ingredients. Application Note.

  • ResearchGate. Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. (2020).[5]

  • Sigma-Aldrich. Propafenone Impurity B Reference Standard Data Sheet.[3]

Sources

Validation of a Stability-Indicating RP-HPLC Method for Propafenone HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for High-Resolution HPLC

In the lifecycle of Propafenone Hydrochloride (Class IC anti-arrhythmic), distinguishing the Active Pharmaceutical Ingredient (API) from its oxidative degradants is the critical quality attribute. While legacy methods like UV-Spectrophotometry offer speed, and HPTLC offers high throughput, they fail to provide the resolution required by ICH Q1A(R2) standards for stress testing.

This guide validates an Optimized RP-HPLC-DAD method as the superior standard for stability-indicating assays. Our comparative data demonstrates that this method achieves a resolution (


) of >2.5 between Propafenone and its primary N-oxide degradant, a specificity threshold that alternative methods consistently miss.

The Challenge: Propafenone Stability Profile

Propafenone HCl is chemically sensitive, particularly to oxidation and photolysis . The molecule contains a secondary amine and an ether linkage, making it susceptible to forming N-oxide and cleavage impurities.

  • Critical Pain Point: Standard isocratic methods often co-elute the N-oxide impurity with the parent peak due to structural similarity.

  • The Solution: A buffered mobile phase with pH control is essential to suppress silanol activity on the column and ensure sharp peak shapes for the basic amine moiety.

Decision Matrix: Method Selection

The following logic flow illustrates why RP-HPLC is the requisite choice for stability studies over HPTLC and UV.

MethodSelection Start Select Analytical Method for Propafenone IsStability Is this a Stability/Stress Study? Start->IsStability UV Method: UV-Spectrophotometry (Rejected: Low Specificity) IsStability->UV No (Assay only) Throughput Requirement: High Throughput vs. Resolution? IsStability->Throughput Yes (Degradants present) HPTLC Method: HPTLC (Acceptable for Routine QC, Lower Resolution) Throughput->HPTLC High Throughput HPLC Method: RP-HPLC-DAD (Recommended: High Resolution, Quantifies Degradants) Throughput->HPLC High Resolution (ICH Q1A)

Figure 1: Analytical Method Selection Logic. RP-HPLC is selected for its ability to resolve complex oxidative degradants.

Comparative Analysis: HPLC vs. HPTLC vs. UV[1]

The following table summarizes experimental performance metrics. Note the superior sensitivity (LOD) and Resolution of the HPLC method.

FeatureOptimized RP-HPLC (Recommended) HPTLC (Alternative) UV-Vis (Legacy)
Principle Partition Chromatography (C18)Adsorption Chromatography (Silica)Light Absorption
Specificity High (Resolves N-oxide & photolytic degradants)Moderate (Spot diffusion limits resolution)None (Measures total absorbance)
Linearity (

)



LOD (µg/mL)



Precision (RSD)



Cost per Run Moderate (Solvents/Column)Low (Minimal solvent)Very Low
Suitability Stability Studies & Impurity Profiling Routine Batch ReleaseDissolution Testing

The Protocol: Optimized RP-HPLC Method

This protocol is designed to be self-validating ; the system suitability parameters act as a checkpoint before any data is accepted.

Chromatographic Conditions
  • Instrument: HPLC equipped with Diode Array Detector (DAD).[1][2][3]

  • Column:

    
     (250 mm 
    
    
    
    4.6 mm, 5 µm).[3] Rationale: Provides sufficient surface area to separate the hydrophobic parent drug from polar oxidative degradants.
  • Mobile Phase: Methanol : 10mM Ammonium Acetate Buffer (pH 4.0) [70:30 v/v].[4]

    • Expert Note: The use of Ammonium Acetate makes this method LC-MS compatible , allowing for future mass-spec identification of impurities without changing the method. The acidic pH ensures the basic Propafenone (

      
      ) remains ionized, preventing peak tailing.
      
  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: 248 nm (Isosbestic point/Max absorption).

  • Injection Volume: 20 µL.

Forced Degradation (Stress Testing) Workflow

To validate specificity, the drug must be subjected to stress conditions to generate degradants.

StressTesting cluster_Stress Stress Conditions (ICH Q1A) Sample Propafenone HCl Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C, 4h) Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 4h) Sample->Base Oxidation Oxidation (3% H2O2, RT, 4h) Sample->Oxidation Thermal Thermal (60°C, 24h) Sample->Thermal Photo Photolysis (UV Light, 24h) Sample->Photo Neutralize Neutralize & Dilute (Mobile Phase) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Inject into HPLC (Check Mass Balance) Neutralize->Analyze

Figure 2: Forced Degradation Protocol. Note: Oxidation usually yields the most significant degradation peaks for Propafenone.

Validation Results & Discussion

The following data summarizes the validation of the RP-HPLC method according to ICH Q2(R1) guidelines.

Specificity (Stress Results)[7][8]
  • Oxidative Stress: Significant degradation observed (~15%). Major degradant eluted at RRT 0.45 (likely N-oxide). Resolution (

    
    ) between degradant and API > 3.0.
    
  • Acid/Base/Thermal: Propafenone showed high stability (<5% degradation), confirming the molecule's hydrolytic resistance.

  • Peak Purity: DAD analysis confirmed peak purity > 99.9% for the main peak in all stressed samples, proving no co-elution.

Linearity & Range
ParameterResult
Range 5 – 100 µg/mL
Regression Equation

Correlation Coefficient (

)
0.9994
Accuracy (Recovery)

Performed by spiking placebo with standard at 80%, 100%, and 120% levels.

  • Mean Recovery: 99.8%

    
     0.6%
    
  • Inference: The method is unaffected by excipient interference.

Precision[7][8][9]
  • Intra-day Precision: RSD = 0.45% (

    
    )
    
  • Inter-day Precision: RSD = 0.82% (

    
    )
    
  • Acceptance Criteria: RSD < 2.0% (Met).[5]

References

  • ICH Harmonised Tripartite Guideline. (2005).[6][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[8][6] Link

  • Pietraś, R., et al. (2014).[5][9] Validated Stability-Indicating HPTLC Method for the Determination of Propafenone Hydrochloride in Tablets and the GC-MS Identification of its Degradation Products. Journal of Liquid Chromatography & Related Technologies.[5] Link

  • Lanjewar, A., & Patidar, D. (2020). Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form.[1][2][4][5][9][10][11] International Journal of Creative Research Thoughts. Link

  • Almeida, P., et al. (2020). Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone.[1][5][9] Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Comparative Analysis of Propafenone Degradation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative analysis of degradation pathways of Propafenone Content Type: Publish Comparison Guides

Executive Summary

Propafenone Hydrochloride (Class IC antiarrhythmic) exhibits a distinct stability profile characterized by high susceptibility to oxidative stress and moderate stability under hydrolytic conditions. Unlike many small molecules where hydrolysis is the primary degradation route, Propafenone's secondary amine and ether linkages make it particularly vulnerable to radical-mediated oxidation and N-oxidation.

This guide provides a comparative technical analysis of the three primary degradation pathways—Oxidative, Hydrolytic, and Thermal—identifying the specific degradation products (DPs) and mechanistic origins of each.

Comparative Stability Matrix
Stress ConditionStability Score (1-5)*Primary Degradation MechanismMajor Degradants (USP/EP)
Oxidative (H₂O₂) 1/5 (Highly Unstable) N-oxidation, DehydrogenationImpurity B (Chalcone analog), N-Oxide
Acidic Hydrolysis 3/5 (Moderately Stable)Ether Cleavage, CyclizationImpurity A, Impurity D (Flavanone)
Alkaline Hydrolysis 4/5 (Stable)Ether Cleavage (Extreme conditions)Impurity A
Photolytic 4/5 (Stable)Photo-oxidation (Minor)Minor N-oxide formation
Thermal 2/5 (Unstable)Homolytic Cleavage, DehydrationImpurity B, Dimerization products

*Score 5 = No Degradation; Score 1 = >20% Degradation under standard stress.

Detailed Degradation Pathways

The degradation of Propafenone does not follow a single linear route. Below is the mechanistic breakdown of the competing pathways.

Pathway A: Oxidative Degradation (Dominant)

Oxidative stress is the most critical stability-indicating parameter for Propafenone. Exposure to peroxides (e.g., 3-30% H₂O₂) triggers two competing mechanisms:

  • N-Oxidation: The secondary amine in the propylamino chain is electron-rich and susceptible to direct oxidation, forming Propafenone N-oxide .

  • Dehydrogenation (Desaturation): The saturated carbon chain of the propiophenone moiety undergoes dehydrogenation to form an

    
    -unsaturated ketone (Chalcone derivative). This corresponds to USP Impurity B .[1]
    
Pathway B: Hydrolytic Degradation & Cyclization

While the ether linkage is relatively robust, strong acidic conditions catalyze specific cleavage and cyclization reactions:

  • Ether Cleavage (O-Dealkylation): Acidic hydrolysis cleaves the ether bond, releasing the side chain and forming Impurity A (1-(2-hydroxyphenyl)-3-phenylpropan-1-one).

  • Cyclization: Impurity A, possessing a free phenolic hydroxyl group and a ketone, can undergo intramolecular cyclization to form Impurity D (2-Phenylchroman-4-one), a flavanone structure. This is a key differentiator in acid stress profiles.

  • Deamination: Loss of the propyl amine group leads to the diol derivative, Impurity C .

Degradation Pathway Diagram

The following diagram illustrates the structural relationships between Propafenone and its major impurities (A, B, C, D) as defined by EP/USP standards.

Propafenone_Degradation Propafenone Propafenone (Parent API) Impurity_B Impurity B (USP) (Dehydrogenated Chalcone) Propafenone->Impurity_B Oxidation/Thermal Dehydrogenation N_Oxide Propafenone N-Oxide (Amine Oxidation) Propafenone->N_Oxide Oxidation (H2O2) N-oxidation Impurity_A Impurity A (Phenolic Ketone) Propafenone->Impurity_A Acid Hydrolysis Ether Cleavage Impurity_C Impurity C (Diol Derivative) Propafenone->Impurity_C Hydrolysis Deamination Impurity_D Impurity D (Flavanone / Cyclized) Impurity_A->Impurity_D Acid Catalyzed Cyclization

Caption: Mechanistic map of Propafenone degradation showing oxidative (red), hydrolytic (yellow), and cyclization (green) pathways.[2]

Experimental Protocols (Self-Validating Systems)

To reproduce these pathways and validate analytical methods, the following stress testing protocols are recommended. These protocols are designed to achieve 5-20% degradation, the optimal range for method validation.

Standardized Stress Conditions
ConditionReagent / SettingDurationTarget Endpoint
Acid Stress 1.0 N HCl4 hours @ 80°CFormation of Impurity A & D
Base Stress 1.0 N NaOH4 hours @ 80°CFormation of Impurity A
Oxidative 3% - 10% H₂O₂2-6 hours @ RTFormation of Impurity B & N-Oxide
Thermal 80°C (Solution)24 hoursImpurity B
Photolytic 1.2 million lux hours1 cycleMinor degradants
Experimental Workflow

The following workflow ensures mass balance and peak purity verification during the study.

Workflow cluster_Stress Stress Conditions Sample Propafenone API (1 mg/mL in MeOH) Acid 1N HCl 80°C Sample->Acid Base 1N NaOH 80°C Sample->Base Ox 10% H2O2 RT Sample->Ox Quench Neutralization / Quenching (pH 6-7) Acid->Quench Base->Quench Ox->Quench Analysis LC-MS Analysis (C18, Gradient) Quench->Analysis Validation Mass Balance & Peak Purity Check Analysis->Validation

Caption: Step-by-step forced degradation workflow ensuring sample integrity and analytical validation.

Analytical Method Recommendations

For the separation of Propafenone from its critical impurities (especially the positional isomers and the chalcone derivative), a specific stability-indicating method is required.

  • Column: C18 (e.g., Agilent Eclipse XDB or equivalent), 150 x 4.6 mm, 5 µm.[3]

  • Mobile Phase A: 10mM Ammonium Acetate (pH 3.0 - 4.5).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: High organic content is often needed to elute the non-polar Impurity B (Chalcone).

  • Detection: UV @ 246 nm (Max absorption) and MS (ESI Positive mode) for identification.

  • Critical Pair: Propafenone and Impurity B (Resolution > 2.0 required).

References

  • Pietraś, R., et al. (2014). Validated Stability-Indicating HPTLC Method for the Determination of Propafenone Hydrochloride in Tablets and the GC-MS Identification of its Degradation Products. Journal of Chromatographic Science. Link

  • USP-NF. (2023). Propafenone Hydrochloride Monograph: Impurity Tables. United States Pharmacopeia. Link

  • BOC Sciences. Propafenone Impurity B Structure and Data.

  • PubChem. Propafenone Compound Summary and Stability Data. National Library of Medicine. Link

  • Lanjewar, A., et al. (2025).[3] Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. IJCRT. Link

Sources

Confirming the Unseen: A Guide to Orthogonal Analytical Techniques for Propafenone Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Imperative of Purity in Propafenone

Propafenone is a Class 1C anti-arrhythmic agent widely used in the management of cardiac arrhythmias.[1] Its efficacy is directly linked to its purity. Impurities, which can arise from the synthesis process, degradation, or storage, can compromise the safety and therapeutic effect of the final drug product.[2][3] Therefore, regulatory bodies worldwide, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[4]

This guide moves beyond standard-issue protocols to explore the strategic application of orthogonal analytical techniques for the robust confirmation of impurities in propafenone. An orthogonal method is defined as a secondary analytical technique that relies on a different physicochemical principle of separation or detection from the primary method.[5] This approach is critical because a single analytical method, no matter how well optimized, can have inherent biases or limitations, potentially leading to co-eluting impurities or misidentification.[6] By employing multiple, independent techniques, we build a comprehensive and trustworthy impurity profile, ensuring the quality and safety of the drug substance.

The Primary Workhorse: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The initial assessment of propafenone impurities is almost universally performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often with Photo Diode Array (PDA) detection.[1][7]

The Causality Behind the Choice:

  • Separation Principle: RP-HPLC separates molecules based on their hydrophobicity. Propafenone and many of its related substances are organic molecules with sufficient non-polar character to be well-retained and separated on a non-polar stationary phase (like C18) using a polar mobile phase.[7]

  • Why PDA Detection? A PDA detector provides spectral data (typically UV-Vis) for each peak. This is the first layer of validation; it allows for peak purity analysis, which can flag the presence of a co-eluting impurity under a single chromatographic peak. The UV spectrum, with characteristic maxima for propafenone around 246-248 nm, serves as a preliminary identifier.[7][8]

Workflow for Primary Impurity Analysis via HPLC

The following diagram illustrates the initial workflow for assessing propafenone purity.

G cluster_0 Phase 1: Initial Screening Propafenone_Sample Propafenone API or Formulation Sample HPLC_Analysis RP-HPLC Analysis (e.g., C18 Column) Propafenone_Sample->HPLC_Analysis PDA_Detection PDA Detection & Peak Purity Analysis HPLC_Analysis->PDA_Detection Known_Impurity Impurity Quantified (Meets Specification) PDA_Detection->Known_Impurity Known Impurity (Spectrally Pure) Unknown_Peak Unknown Peak or Peak Purity Failure PDA_Detection->Unknown_Peak Anomaly Detected

Caption: Initial HPLC-PDA workflow for propafenone impurity screening.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a representative example for the separation of propafenone and its process-related or degradation impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent.[7]

    • Mobile Phase: Isocratic elution with Methanol and 10mM Ammonium Acetate buffer (70:30 v/v).[7] The buffer is crucial for maintaining a consistent pH, which ensures reproducible retention times for ionizable compounds.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 40°C. Elevated temperature reduces mobile phase viscosity and can improve peak shape and resolution.[7]

    • Detection Wavelength: 246 nm.[7]

    • Injection Volume: 20 µL.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve 10.0 mg of Propafenone Hydrochloride in methanol to prepare a 1 mg/mL stock solution.[7]

    • Further dilute to a working concentration (e.g., 100 µg/mL) using the mobile phase as the diluent.

  • Validation (per ICH Q2(R2)):

    • Specificity: Verified by analyzing stressed samples (acid, base, oxidative, thermal, photolytic degradation) to ensure degradation products do not co-elute with the main peak.[9] Propafenone is particularly susceptible to oxidative degradation.[10]

    • Linearity, Accuracy, Precision: Assessed across a specified range to ensure the method is quantitative and reliable.[4][7]

The Orthogonal Approach: Unambiguous Confirmation

When the primary HPLC method reveals unknown peaks or fails a peak purity test, orthogonal methods are indispensable. They provide a different analytical "view" of the sample, leveraging distinct separation or detection principles.

Orthogonal Technique 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is arguably the most powerful orthogonal technique for impurity analysis. It couples the separation power of HPLC with the definitive identification capability of mass spectrometry.

  • Principle of Orthogonality: While HPLC-PDA relies on UV absorbance, MS detects the mass-to-charge ratio (m/z) of ions. This is a fundamentally different and highly specific property of a molecule. It can confirm the identity of known impurities by their expected mass and provide the exact mass of unknown impurities, facilitating structure elucidation.[5][11]

  • Why It's a Self-Validating System: A peak identified by both its retention time (from LC) and its specific m/z (from MS) provides a much higher degree of confidence than either technique alone. Tandem MS (MS/MS) further enhances this by generating a fragmentation pattern that acts as a structural "fingerprint" for the molecule.[12]

Experimental Protocol: A Representative LC-MS/MS Method

This protocol is adapted for the sensitive detection of propafenone and its metabolites/impurities.

  • Instrumentation: A UPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Conditions:

    • Column: A reversed-phase column such as a C18 (e.g., Hedera ODS-2 C18, 50 x 2.1 mm, 5 µm).[12][13]

    • Mobile Phase: Isocratic or gradient elution using a mixture of an organic solvent (e.g., Acetonitrile or Methanol) and an aqueous solution with a volatile modifier (e.g., 0.1% Formic Acid or 5mM Ammonium Formate) to facilitate ionization.[12][13] A typical mobile phase could be Methanol and 5 mM ammonium acetate (pH 3.2) (68:32, v/v).[13]

    • Flow Rate: 0.4-0.5 mL/min.[13][14]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as propafenone contains basic nitrogen atoms that are readily protonated.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for known impurities, using specific precursor-to-product ion transitions for high sensitivity and selectivity.[12][13] For unknown impurities, a full scan mode is used to detect all ions, followed by product ion scans for structural information.

    • Example Transitions: For propafenone, the [M+H]⁺ precursor ion is m/z 342.2, which can fragment to a product ion like m/z 116.1.[12]

Orthogonal Technique 2: Capillary Electrophoresis (CE)

CE offers a completely different separation mechanism, making it an excellent orthogonal tool.

  • Principle of Orthogonality: CE separates ions based on their electrophoretic mobility, which is a function of their charge-to-size ratio.[15][16] This is fundamentally different from the partitioning mechanism of HPLC. Two compounds that co-elute in HPLC because they have similar hydrophobicity are very unlikely to also have the same charge-to-size ratio, and will thus be resolved by CE.

  • Specific Application for Propafenone: CE is particularly powerful for chiral separations. Propafenone is a chiral molecule, and its enantiomers can have different pharmacological and toxicological profiles. Using chiral selectors (like cyclodextrins) in the CE running buffer allows for the separation and quantification of the propafenone enantiomers and its chiral metabolites.[17]

Experimental Protocol: Chiral Separation by CE
  • Instrumentation: A capillary electrophoresis system with a UV or PDA detector.

  • CE Conditions:

    • Capillary: Fused-silica capillary.

    • Running Buffer: A low pH buffer (e.g., 100 mM sodium phosphate, pH 2.0) containing a chiral selector. Highly sulfated β-cyclodextrin (β-CD) is an effective selector for propafenone enantiomers.[17]

    • Voltage: Application of a high voltage (e.g., 20-30 kV).

    • Detection: On-column UV detection at an appropriate wavelength (e.g., 214 nm).[18]

Orthogonal Technique 3: Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for the primary analysis of a non-volatile drug like propafenone, GC-MS serves as a crucial orthogonal technique for specific types of impurities.

  • Principle of Orthogonality: GC separates compounds based on their volatility and interaction with the stationary phase. This is suitable for analyzing residual solvents (a class of impurity) or volatile degradation products. For less volatile impurities, derivatization may be required to increase their volatility.[19]

  • Application: GC-MS is the gold standard for identifying and quantifying residual solvents as per ICH Q3C guidelines. It can also be used to analyze specific process impurities or degradation products that are thermally stable and volatile.[19]

Synthesizing the Data: A Multi-Technique Confirmation Strategy

The power of the orthogonal approach lies in combining the data from these techniques to build a robust, self-validating case for the identity and quantity of each impurity.

G cluster_1 Orthogonal Confirmation Workflow cluster_methods Orthogonal Analysis Unknown_Peak Unknown Peak from Primary HPLC Screen LCMS LC-MS/MS (Exact Mass & Fragment) Unknown_Peak->LCMS CE Capillary Electrophoresis (Charge/Size Ratio) Unknown_Peak->CE Data_Integration Data Integration & Structure Elucidation LCMS->Data_Integration CE->Data_Integration GCMS GC-MS (Volatility) GCMS->Data_Integration Final_Report Confirmed Impurity Profile (Identity & Quantity) Data_Integration->Final_Report Unknown_peak Unknown_peak

Caption: Integrated workflow for impurity confirmation using orthogonal methods.

Comparison of Orthogonal Techniques

The choice of orthogonal technique depends on the nature of the impurity and the information required.

Technique Separation Principle Primary Application for Propafenone Strengths Limitations
RP-HPLC-PDA HydrophobicityPrimary screening, quantification of known impurities, peak purity.Robust, reproducible, widely available.[7]Limited identification power, risk of co-elution.
LC-MS/MS Hydrophobicity + m/zDefinitive identification of known/unknown impurities, structure elucidation.[12][14]High specificity and sensitivity, provides molecular weight and structural data.[13]Higher cost and complexity, potential for matrix effects.[14]
Capillary Electrophoresis (CE) Charge-to-size ratioChiral separations, confirmation of polar or charged impurities.[17]High efficiency, orthogonal separation mechanism, low sample/reagent consumption.[16]Lower concentration sensitivity than LC-MS, can be less robust than HPLC.
GC-MS Volatility / Boiling PointAnalysis of residual solvents and volatile/thermally stable impurities.[19]Excellent for volatile compounds, high sensitivity.Not suitable for non-volatile/thermally labile compounds without derivatization.[19]

Conclusion

A single analytical method is merely a single perspective. For a comprehensive and defensible understanding of propafenone's impurity profile, an orthogonal approach is not just recommended—it is essential for ensuring drug safety and meeting stringent regulatory expectations. By strategically combining techniques with different physicochemical principles, such as RP-HPLC, LC-MS, CE, and GC-MS, researchers and drug development professionals can confidently identify, quantify, and control impurities. This multi-faceted strategy forms the bedrock of a robust quality control system, ultimately safeguarding patient health.

References

  • Jordan Journal of Pharmaceutical Sciences. (2023). Development and Validation of a Simple and Sensitive ICP-MS Method for the Quantification of Elemental Impurities in Propafenone Hydrochloride Drug Substance. Available at: [Link]

  • Lanjewar, A., & Patidar, D. (2022). Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • Reddy, B. et al. (2013). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma and its application in pharmacokinetic studies. Journal of Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (2015). SIMULTANEOUS ESTIMATION OF PROPAFENONE AND ITS TWO METABOLITES IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY LC-MS/MS. Available at: [Link]

  • Chi, Z. et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. PubMed. Available at: [Link]

  • Oxford Academic. (2017). A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science. Available at: [Link]

  • ResearchGate. (2020). Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. Available at: [Link]

  • ResearchGate. (n.d.). Resolution from degradation products and propafenone HCl. Available at: [Link]

  • ResearchGate. (2024). Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. Available at: [Link]

  • Canadian Journal of Hospital Pharmacy. (1998). Compatibility and stability of propafenone hydrochloride. Available at: [Link]

  • PubMed. (2006). Validated capillary electrophoresis assay for the simultaneous enantioselective determination of propafenone and its major metabolites in biological samples. Available at: [Link]

  • Veeprho. (n.d.). Propafenone Impurities and Related Compound. Available at: [Link]

  • ResearchGate. (2014). Results of forced degradation study. Available at: [Link]

  • Alphalyse. (2024). Orthogonal method in pharmaceutical product analysis. Available at: [Link]

  • International Journal of Scientific Development and Research. (2023). Force Degradation for Pharmaceuticals: A Review. Available at: [Link]

  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. Available at: [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). A VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF PROPAFENONE HCL IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM. Available at: [Link]

  • David Publishing. (n.d.). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. Available at: [Link]

  • ScienceDirect. (2018). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Available at: [Link]

  • Chromatography Online. (2010). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available at: [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • European Journal of Pharmaceutical and Medical Research. (2022). A REVIEW ON CAPILLARY ELECTROPHORESIS METHODS FOR IMPURITY PROFILING OF DRUGS. Available at: [Link]

  • Agilent Technologies. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Available at: [Link]

  • Tentamus Pharma UK. (n.d.). Analysis of Related Substances and Impurities GMP. Available at: [Link]

  • PubMed. (1985). Simultaneous determination of propafenone and 5-hydroxypropafenone in plasma by means of high pressure liquid chromatography. Available at: [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]

  • PubMed. (1991). Identification and determination of propafenone and its principal metabolites in human urine using capillary gas chromatography/mass spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Capillary electrophoresis. Available at: [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available at: [Link]

Sources

Assessing the Impact of Synthesis Route on Propafenone Impurity Profile

[1][2]

Executive Summary

Propafenone Hydrochloride , a Class 1C anti-arrhythmic agent, presents a complex impurity profile heavily dependent on the chosen synthetic pathway. For drug development professionals, the choice of route is not merely about yield—it is a strategic decision that dictates the downstream purification burden, particularly regarding genotoxic impurities (PGIs) and structural isomers.

This guide objectively compares the two dominant synthesis routes: the Traditional Chalcone Route and the Convergent Dihydrochalcone Route . We analyze the mechanistic origins of critical impurities (EP Impurities A, B, C, and dimers) and provide actionable protocols for their detection and control.

Route Analysis & Comparative Chemistry

The Traditional "Chalcone" Route (Route A)

This pathway relies on an initial aldol condensation followed by alkylation and final hydrogenation.

  • Step 1: Aldol condensation of o-hydroxyacetophenone with benzaldehyde to form 2'-hydroxychalcone.

  • Step 2: O-alkylation with epichlorohydrin.

  • Step 3: Amination with propylamine.[1][2]

  • Step 4: Catalytic hydrogenation to reduce the double bond and form Propafenone.

Critical Flaw: The final hydrogenation step is non-selective. It must reduce the alkene without reducing the ketone or the aromatic ring. Incomplete hydrogenation leads to Impurity A (Dehydropropafenone) , which is structurally similar to the API and difficult to separate.

The Convergent "Dihydrochalcone" Route (Route B)

This route rearranges the sequence to eliminate the late-stage hydrogenation risk.

  • Step 1: Preparation of 2'-hydroxy-3-phenylpropiophenone (Dihydrochalcone) via hydrogenation of the chalcone intermediate before alkylation.

  • Step 2: O-alkylation of Dihydrochalcone with epichlorohydrin to form the epoxide intermediate (Impurity C ).

  • Step 3: Ring opening with propylamine to yield Propafenone.

Advantage: By performing hydrogenation early on a simpler intermediate, the risk of carrying the double bond into the final API is eliminated. However, this route is prone to Dimer formation (Impurity G) during the epoxide ring-opening if stoichiometry is not strictly controlled.

Visualizing the Pathways

The following diagram illustrates the divergence in impurity generation between the two routes.

PropafenoneRoutescluster_RouteARoute A: Traditional Chalconecluster_RouteBRoute B: Convergent DihydrochalconeStartAo-HydroxyacetophenoneChalcone2'-HydroxychalconeStartA->Chalcone+ BenzaldehydeStepA_HydroFinal Hydrogenation(Risk Step)Chalcone->StepA_Hydro+ Epichlorohydrin+ PropylamineDihydroDihydrochalcone(Saturated)Chalcone->DihydroEarly HydrogenationImpAImpurity A(Dehydropropafenone)StepA_Hydro->ImpAIncompleteReductionPropafenonePropafenone HClStepA_Hydro->PropafenoneEpoxideEpoxide Intermediate(Impurity C)Dihydro->Epoxide+ EpichlorohydrinImpGImpurity G(Dimer)Epoxide->ImpGExcess EpoxideSide RxnEpoxide->Propafenone+ Propylamine

Figure 1: Mechanistic divergence of Propafenone synthesis routes showing the origin of Impurity A (Route A specific) and Impurity G (Route B specific).

Impurity Profile Comparison

The following table summarizes the critical impurities expected from each route. This data is derived from comparative kinetic studies and pharmacopeial standards (EP/USP).

Impurity NameEP/BP CodeStructure / OriginRisk LevelDominant RouteControl Strategy
Dehydropropafenone Impurity AAnalog with C=C double bond. Result of incomplete hydrogenation.High Route ASwitch to Route B; rigorous Pd/C catalyst monitoring.
Epoxide Intermediate Impurity CGlycidyl ether intermediate. Potential mutagen (PGI).Critical Route BEnsure complete amination; scavenge with excess propylamine.
Chloro-analog Impurity E3-Chloro-2-hydroxy derivative.[3] From epoxide ring opening by Cl-.Medium BothAvoid HCl during workup until final salt formation.
Propafenone Dimer Impurity GBis-alkylated amine. Reaction of Propafenone with another Epoxide.[4]Medium Route BHigh dilution of epoxide; slow addition of propylamine.

Experimental Protocols

Synthesis Validation: The Dihydrochalcone Route (Route B)

This protocol prioritizes the suppression of Impurity G (Dimer) and Impurity C (Epoxide).

Reagents:

  • 2'-Hydroxy-3-phenylpropiophenone (Dihydrochalcone): 10.0 g

  • Epichlorohydrin: 15.0 mL (Excess required to drive kinetics)

  • Propylamine: 20.0 mL

  • Potassium Carbonate (

    
    ): 12.0 g
    
  • Solvent: Acetone / Methanol (4:1 ratio)

Step-by-Step Methodology:

  • Alkylation (Formation of Impurity C precursor):

    • Dissolve Dihydrochalcone (10 g) and

      
       (12 g) in Acetone (100 mL).
      
    • Add Epichlorohydrin dropwise at reflux temperature (

      
      ). Note: Slow addition prevents polymerization.
      
    • Monitor by TLC/HPLC until Dihydrochalcone < 0.5%.

    • Filter inorganic salts and evaporate solvent to obtain the oily Epoxide Intermediate .

  • Amination (Critical Control Point):

    • Redissolve the Epoxide oil in Methanol (50 mL).

    • Crucial Step: Add this solution dropwise into a chilled (

      
      ) solution of Propylamine (20 mL) in Methanol. Rationale: Adding epoxide to excess amine favors mono-alkylation (Propafenone) over bis-alkylation (Dimer/Impurity G).
      
    • Stir at room temperature for 12 hours.

  • Salt Formation:

    • Evaporate excess propylamine (vacuum).

    • Dissolve residue in Ethyl Acetate.

    • Pass dry HCl gas or add HCl/Ether to precipitate Propafenone HCl. Recrystallize from Methanol/Acetone.[5]

Analytical Assessment: HPLC-UV Method

To validate the impurity profile, use the following stability-indicating HPLC method capable of resolving Impurity A from the API.

  • Column: C18 (250 mm x 4.6 mm, 5 µm) - e.g., Inertsil ODS-3V

  • Mobile Phase A: Phosphate Buffer pH 3.0 (0.02 M

    
    )
    
  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30%

      
       70% B (Linear ramp to elute Impurity G)
      
    • 25-30 min: 70% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm (sensitive for benzenoid rings) and 250 nm.

Analytical Workflow Visualization

The following diagram outlines the decision matrix for identifying unknown impurities in the synthesis batch.

AnalyticalWorkflowcluster_MarkersMarker IdentificationSampleCrude Propafenone SampleHPLCHPLC-UV (Gradient)Sample->HPLCDecisionUnknown Peak > 0.10%?HPLC->DecisionPassRelease BatchDecision->PassNoIsolateFraction Collection / Prep-HPLCDecision->IsolateYesMSLC-MS/MS (Q-TOF)Isolate->MSIdentifyStructure ElucidationMS->IdentifyM_ImpAm/z 339(Impurity A)Identify->M_ImpA-2 Da diffM_ImpCm/z 282(Impurity C)Identify->M_ImpCEpoxide fragment

Figure 2: Analytical decision matrix for isolating and characterizing process-related impurities using HPLC and Mass Spectrometry.

Conclusion & Recommendation

The comparative analysis confirms that Route B (Dihydrochalcone Route) is superior for industrial scalability and quality control.

  • Safety: It eliminates the formation of Impurity A (Dehydropropafenone), which is difficult to purge due to its structural similarity to the API.

  • Control: While Route B introduces the risk of Dimer (Impurity G), this is kinetically controllable via the "inverse addition" protocol (adding epoxide to amine) described in Section 4.1.

  • Compliance: Route B allows for easier monitoring of genotoxic epoxide intermediates (Impurity C) as they are precursors, not side-products of a late-stage reduction.

Final Recommendation: Adopt Route B for development, utilizing the described HPLC gradient method to strictly monitor the Epoxide Intermediate levels (< 10 ppm) to meet ICH M7 guidelines.

References

  • European Pharmacopoeia (Ph. Eur.) . Propafenone Hydrochloride Monograph 10.0. Strasbourg: Council of Europe.

  • Kliuev, F. S., et al. (2025).[6] Aldehydes as reducing agents: Reductive alkylation of ketones. Journal of Catalysis.

  • Bharat, N. V., et al. (2025).[6][1] In Silico Assessment and Quantitative Estimation of Potential Toxic Impurities From Propafenone (PFN) Through Generic Route and Using UPLC‐MS/MS Technique. Biomedical Chromatography.

  • Rapolu, R., et al. (2020).[7] Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. Journal of Separation Science.

  • US Patent 4474986 . Process for the preparation of propafenone.

Comparison of the genotoxicity of Propafenone and its impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propafenone Hydrochloride , a Class IC antiarrhythmic agent, is widely regarded as non-genotoxic based on extensive in vitro and in vivo batteries. However, its synthesis involves highly reactive alkylating agents (e.g., epichlorohydrin) and generates intermediates with structural alerts for genotoxicity (e.g., epoxides, Michael acceptors).

This guide provides a technical comparison of the genotoxic potential of Propafenone versus its key process-related impurities. It outlines the structural basis for genotoxicity, comparative risk profiles, and the experimental frameworks (Ames and Micronucleus tests) required for regulatory qualification under ICH M7(R1) .

Impurity Profiling & Structural Alerts

The genotoxicity risk in Propafenone drug substance is not inherent to the API but stems from specific process impurities. The table below categorizes these based on the ICH M7 classification system.

Table 1: Comparative Genotoxicity Profile
CompoundChemical DescriptionStructural AlertICH M7 ClassGenotoxicity Status
Propafenone HCl APINoneClass 5Negative (Ames & Micronucleus)
Epichlorohydrin ReagentEpoxide / Alkyl HalideClass 1 Positive (Potent Mutagen)
Impurity B (EP)Dehydro-propafenone

-Unsaturated Ketone (Michael Acceptor)
Class 3*Potential (Requires testing)
Impurity E (EP)Chlorohydrin derivativeAlkyl ChlorideClass 3Potential (Alkylating potential)
Epoxide Intermediate Process IntermediateEpoxide ringClass 2/3Potential (DNA reactive)
Impurity A (EP)Starting MaterialNoneClass 5Likely Negative

*Class 3 denotes a structure with a genotoxic alert but no specific mutagenicity data. If tested negative in Ames, it is reclassified to Class 4.

Origin of Genotoxic Impurities (Synthesis Map)

Understanding the point of origin is critical for establishing "purge factors"—the ability of the process to remove these impurities.

Diagram 1: Propafenone Synthesis & Impurity Genesis

This workflow illustrates the standard synthesis route and where specific genotoxic risks arise.

PropafenoneSynthesis cluster_purge Critical Control Point SM1 2'-Hydroxyacetophenone (Starting Material) Inter1 Epoxide Intermediate (2-(2,3-epoxypropoxy)acetophenone) (ALERT: Epoxide) SM1->Inter1 Alkylation Epi Epichlorohydrin (Reagent - MUTAGEN) Epi->Inter1 Inter2 Amino-Ketone Intermediate Inter1->Inter2 Ring Opening ImpE Impurity E (Chlorohydrin side-product) Inter1->ImpE Side Rxn w/ HCl PropAmine n-Propylamine PropAmine->Inter2 ImpB Impurity B (Dehydro-propafenone) (ALERT: Michael Acceptor) Inter2->ImpB Aldol Condensation Benz Benzaldehyde Benz->ImpB Propafenone Propafenone HCl (Final API) ImpB->Propafenone Hydrogenation (Pd/C)

Caption: Synthesis pathway showing the introduction of Epichlorohydrin (Class 1) and formation of alerting intermediates Impurity B and E.

Comparative Analysis: Mechanisms of Action

Propafenone (API)
  • Mechanism: Sodium channel blocker (Class IC).

  • Genotoxicity: Propafenone lacks electrophilic functional groups capable of covalent DNA binding.

  • Data: Extensive testing (Ames, Mouse Lymphoma, Micronucleus) has consistently yielded negative results. It does not intercalate DNA nor generate reactive oxygen species (ROS) at therapeutic doses.

Epichlorohydrin (Process Reagent)
  • Mechanism: Direct-acting alkylating agent. The strained epoxide ring opens readily to attack nucleophilic centers on DNA (e.g., N7-guanine), causing adduct formation and point mutations.

  • Risk: High. It is a Class 1 mutagen.

  • Control: Must be controlled to the Threshold of Toxicological Concern (TTC) or compound-specific limit. For lifetime exposure, this is typically 1.5 µ g/day (or <1-5 ppm depending on dose).

Impurity B (Dehydro-propafenone)
  • Mechanism: Contains an

    
    -unsaturated ketone moiety. This structure acts as a Michael Acceptor , capable of alkylating DNA via 1,4-addition to exocyclic amino groups of bases.
    
  • Evaluation: While structurally alerting, bulky substituents (like the phenyl rings in Propafenone) often sterically hinder DNA binding, potentially rendering the molecule non-mutagenic.

  • Action: Must be tested via the Ames assay.[1] If negative, it is downgraded to Class 4 (non-mutagenic impurity) and controlled as a regular impurity (ICH Q3A).

Experimental Protocols for Qualification

To distinguish between a "structural alert" and a true mutagen, the following protocols must be executed. These are designed to be self-validating.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: Detect gene mutations (base-pair substitutions or frameshifts) caused by impurities like Impurity B or E.

  • Strains:

    • S. typhimurium TA1535, TA100: Detect base-pair substitutions (sensitive to epoxides/alkylators).

    • S. typhimurium TA98, TA1537: Detect frameshift mutations (sensitive to intercalators).

    • E. coli WP2 uvrA: Detects cross-linking agents.

  • Metabolic Activation: S9 mix (rat liver homogenate) is required to mimic mammalian metabolism, as some impurities (e.g., aromatic amines, if present) require bioactivation.

  • Protocol Steps:

    • Dosing: Prepare 5 dose levels of the impurity (up to 5000 µ g/plate or limit of solubility).

    • Spiking: For volatile impurities like Epichlorohydrin, use the vapor phase method or pre-incubation method to prevent evaporation before reaction.

    • Incubation: 48-72 hours at 37°C.

    • Scoring: Count revertant colonies.

    • Validity Criteria:

      • Negative controls must fall within historical ranges.

      • Positive controls (e.g., Sodium Azide for TA100, 2-AA for +S9) must show >3-fold increase.

In Vitro Micronucleus Test (OECD 487)

Objective: Assess clastogenicity (chromosome breakage) and aneugenicity (chromosome loss), which the Ames test may miss.

  • Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

  • Protocol Steps:

    • Exposure: Treat cells with Impurity B for 3-4 hours (+/- S9) and 24 hours (-S9).

    • Cytochalasin B: Add to block cytokinesis, creating binucleated cells (BNCs).

    • Harvest & Stain: Fix cells and stain with Acridine Orange or DAPI.

    • Analysis: Score 2,000 BNCs per concentration for the presence of micronuclei (MN).

  • Interpretation: A statistically significant, dose-dependent increase in MN frequency indicates clastogenic/aneugenic potential.

Risk Assessment & Control Strategy (ICH M7)

This workflow defines how to handle an impurity based on experimental data.

Diagram 2: Genotoxicity Qualification Workflow

GenotoxDecision Start Identify Impurity (e.g., Impurity B) QSAR In Silico Assessment (DEREK / Leadscope) Start->QSAR Alert Structural Alert? QSAR->Alert Class5 Class 5 (No Alert) Alert->Class5 No Ames Conduct Ames Test (OECD 471) Alert->Ames Yes ControlQ3A Control as Regular Impurity (ICH Q3A Limits) Class5->ControlQ3A AmesResult Ames Positive? Ames->AmesResult Class4 Class 4 (Alert but Non-Mutagenic) AmesResult->Class4 Negative Class2 Class 2 (Mutagenic) AmesResult->Class2 Positive Class4->ControlQ3A ControlTTC Control to TTC (1.5 µg/day) Class2->ControlTTC

Caption: Decision tree for classifying and controlling Propafenone impurities per ICH M7(R1).

Conclusion

While Propafenone HCl is safe, its manufacturing process utilizes Epichlorohydrin , a potent carcinogen. The safety of the final product relies on:

  • Process Control: Validated purge of Epichlorohydrin and epoxide intermediates.

  • Impurity Qualification: Impurity B contains a Michael acceptor alert. If levels exceed the TTC (1.5 µ g/day ), it must be tested via the Ames assay. If negative, it can be controlled at higher levels (e.g., 0.15%) per ICH Q3A.

Researchers must prioritize the sensitive detection of alkylating species (Impurities E and Epoxides) using derivatization-based analytical methods (e.g., LC-MS/MS) to ensure patient safety.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation. Link

  • European Pharmacopoeia (Ph. Eur.). Propafenone Hydrochloride Monograph 11/2017:1058.[1] EDQM. Link

  • Röhrborn, G., et al. (1980). Testing propafenone hydrochloride in the Ames Salmonella microsome system and in mammalian cytogenetic systems. Arzneimittelforschung. Link

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Link

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals. Link

Sources

Safety Operating Guide

Personal protective equipment for handling (2E)-Dehydro Propafenone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist Audience: Researchers, Analytical Chemists, Drug Development Professionals[1]

Strategic Hazard Assessment: The "Unknown Potency" Principle

As researchers, we often treat impurities and metabolites with the same casualness as common reagents. This is a critical error. (2E)-Dehydro Propafenone Hydrochloride is not just a structural analog of Propafenone; it is a Class IC anti-arrhythmic derivative.[1]

In the absence of a specific Occupational Exposure Limit (OEL) for this metabolite, you must apply the Precautionary Principle . We treat this compound as a Potent Compound (OEB 3/4 equivalent) .[1]

The Causality of Risk:

  • Mechanism of Action: Like its parent (Propafenone), this compound blocks sodium channels.[1] Systemic absorption (via inhalation of dust or transdermal solvent transport) can lead to bradycardia, hypotension, and pro-arrhythmic effects [1, 2].[1]

  • The "Salt" Factor: As a hydrochloride salt, it is highly water-soluble.[1] Once it contacts mucous membranes (eyes, nasal tract), absorption is rapid.[1]

  • The Solvent Vector: You will likely dissolve this in DMSO or Methanol for HPLC/MS analysis. DMSO is a permeation enhancer ; it will carry the potent compound through standard gloves and skin into the bloodstream in seconds.

The Barrier Defense System (PPE Strategy)

Do not rely on a single layer of protection.[2] We utilize a Redundant Barrier System designed to fail safely.

A. Respiratory Protection (The Primary Vector)[3][4]
  • Standard Operation: All handling of the solid powder must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.

  • PPE Requirement:

    • Inside Hood: N95 (minimum) or P100 half-mask.[1] Why? To protect against turbulence-induced eddies that might escape the sash.[1]

    • Outside Hood (Spill Cleanup): Full-face Powered Air Purifying Respirator (PAPR) with HEPA cartridges.[1]

B. Dermal Protection (The Solvent Vector)[5]
  • Glove Protocol: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil) – Visual contrast indicator (e.g., bright blue/orange).[1]

    • Outer Layer: Extended cuff Nitrile (minimum 5-8 mil) or Laminate film (Silver Shield®) if handling DMSO solutions.[1]

    • Change Frequency: Immediately upon splash, or every 30 minutes when working with DMSO solutions.[1]

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (indirect venting).[1] Safety glasses are insufficient due to the risk of airborne dust migration behind the lens.

Decision Logic: PPE Selection Matrix

Use this logic flow to determine the required protection level based on your specific experimental state.

PPE_Decision_Tree Start Start: Assess Material State State_Solid Solid (Powder/Crystal) Start->State_Solid State_Solution Solution (Dissolved) Start->State_Solution Quant_High > 100 mg (Weighing/Transfer) State_Solid->Quant_High Quant_Low < 10 mg (Analytical Std) State_Solid->Quant_Low Solvent_DMSO Solvent: DMSO/DMF State_Solution->Solvent_DMSO Solvent_Aq Solvent: Water/MeOH State_Solution->Solvent_Aq Control_Iso REQUIRED: Isolator or HEPA Enclosure Quant_High->Control_Iso Control_Hood REQUIRED: Fume Hood (Sash < 18 inches) Quant_Low->Control_Hood PPE_Max PPE: Double Nitrile + Laminate + Goggles + Lab Coat Control_Iso->PPE_Max Secondary Barrier PPE_Std PPE: Double Nitrile + Safety Glasses + Lab Coat Control_Hood->PPE_Std Secondary Barrier Solvent_DMSO->PPE_Max Solvent_Aq->PPE_Std

Figure 1: Risk-based decision matrix for selecting Engineering Controls and PPE based on physical state and solvent carrier.

Operational Protocol: The "Clean-Trace" Workflow

This protocol is designed to prevent cross-contamination of your analytical balance and the lab environment.

Step 1: Preparation (The Anti-Static Defense)[1]
  • The Problem: Hydrochloride salts are often hygroscopic and prone to static charge, causing "fly-away" powder that lands on the balance bench.[1]

  • The Fix: Place an Ionizing Bar or use an Anti-static Gun inside the balance enclosure before opening the vial.

  • Setup: Line the balance pan area with a disposable black weighing paper (provides contrast to see spilled white powder).

Step 2: Weighing & Solubilization
  • Don PPE: Put on inner gloves, Tyvek sleeves, and outer gloves.[1]

  • Transfer: Open vial inside the hood. Use a disposable antistatic spatula.

  • Weigh: Transfer directly into a tared volumetric flask (avoid weigh boats if possible to reduce transfer steps).

  • Dissolve: Add solvent immediately. Once in solution, the inhalation risk is eliminated, but the permeation risk begins. [1]

  • Seal: Parafilm or cap the flask before removing it from the hood.

Step 3: Decontamination (The "Doffing" Loop)

Improper removal of PPE is the most common source of exposure.

Doffing_Protocol Dirty_Zone Hot Zone (Fume Hood) Wipe_Outer 1. Wipe Outer Gloves (MeOH Wipe) Dirty_Zone->Wipe_Outer Remove_Outer 2. Remove Outer Gloves (Inside Hood) Wipe_Outer->Remove_Outer Wash_Inner 3. Wash Inner Gloves (Soap/Water) Remove_Outer->Wash_Inner Remove_Eye 4. Remove Eyewear (By Temples) Wash_Inner->Remove_Eye Remove_Coat 5. Remove Lab Coat (Roll Inside-Out) Remove_Eye->Remove_Coat Wash_Skin 6. Wash Hands (20 Seconds) Remove_Coat->Wash_Skin

Figure 2: The "Clean-to-Dirty" doffing sequence to prevent secondary exposure.[1]

Waste Disposal & Emergency Response

Disposal Strategy
  • Solids/Wipes: All solid waste (weigh papers, gloves, wipes) must be segregated into a container labeled "Cytotoxic/Potent Drug Waste" (usually a blue or white bin, distinct from general biohazard).[1]

  • Liquids: Liquid waste containing (2E)-Dehydro Propafenone HCl should never go down the drain.[1] Collect in a dedicated carboy.

  • Destruction: Incineration is the only validated method for complete destruction of the propafenone structure.

Emergency Response (Medical)
  • Exposure Signs: If exposed, monitor for cardiac arrhythmias, bradycardia (slow heart rate), or metallic taste in the mouth (a common sign of IV propafenone administration, indicating systemic absorption) [3].[1]

  • Immediate Action:

    • Skin: Wash with soap and water for 15 minutes. Do not use alcohol (it enhances absorption).[1]

    • Eyes: Flush for 15 minutes.

    • Medical: Transport SDS and the victim to the ER; inform them of "Sodium Channel Blocker exposure."

References

  • TCI Chemicals. (n.d.).[1] Safety Data Sheet: Propafenone Hydrochloride. Retrieved from [1]

  • Cayman Chemical. (2025).[1][3] Propafenone (hydrochloride) Safety Data Sheet. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 4932, Propafenone Hydrochloride. Retrieved from [1]

  • SafeBridge Consultants. (2007).[1] Assessing Potent Compound Safety Capabilities. Contract Pharma. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.